Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(Chloromethyl)-5-methylhex-1-ene (C₈H₁₅Cl) is a highly versatile bifunctional aliphatic compound featuring both a terminal alkene and a primary alkyl chloride. While seemingly straightforward, its reactivity is governed by subtle stereoelectronic and steric constraints. This whitepaper provides an in-depth mechanistic analysis of its dual-site reactivity, specifically addressing the neopentyl-like steric hindrance at the substitution center and the anomalous resistance of its radical intermediate to cyclization. Designed for synthetic chemists and drug development professionals, this guide establishes validated, self-monitoring protocols for chemoselective transformations.
Structural Topology & Stereochemical Correction
Before detailing the reaction mechanisms, it is critical to address the structural topology of the molecule. The IUPAC name dictates a hex-1-ene backbone with a chloromethyl group at C4 and a methyl group at C5.
Stereochemical Correction: Several automated chemical databases erroneously classify both C4 and C5 as chiral centers. A rigorous structural analysis refutes this:
C4 is bonded to four distinct groups: a hydrogen atom, a chloromethyl group (-CH₂Cl), an allyl group (-CH₂-CH=CH₂), and an isopropyl group (-CH(CH₃)₂). C4 is a true chiral center.
C5 is bonded to a hydrogen atom, the C4 complex, and two identical methyl groups (the C6 methyl and the 5-methyl substituent). Because it possesses two identical substituents, C5 is strictly achiral.
Understanding this topology is essential for tracking stereochemistry during asymmetric synthesis or when analyzing Vibrational Circular Dichroism (VCD) spectra.
Nucleophilic Substitution (Sₙ2): The Steric Blockade
Primary alkyl chlorides are traditionally excellent substrates for Sₙ2 nucleophilic substitution. However, the Sₙ2 kinetics for 4-(chloromethyl)-5-methylhex-1-ene are atypically slow.
Causality: The primary chloromethyl carbon is directly adjacent to C4, which is a highly branched tertiary carbon (bonded to an allyl and an isopropyl group). This creates a "neopentyl-like" steric environment. As the nucleophile approaches the σ* antibonding orbital of the C-Cl bond (180° opposite the leaving group), the bulky isopropyl and allyl groups at the β-position physically block the trajectory. This steric blockade significantly raises the activation energy (
ΔG‡
) of the Sₙ2 transition state .
Logical flow of steric hindrance affecting SN2 kinetics at the chloromethyl site.
Radical Mechanistic Profiling: The Pent-4-enyl Anomaly
A major application of alkyl chlorides in complex synthesis is their use as precursors for carbon-centered radicals. Homolytic cleavage of the C-Cl bond yields a primary alkyl radical.
If we trace the carbon chain from the radical center to the terminal alkene, the system is defined as a pent-4-enyl radical (C1•–C2–C3–C4=C5). This is a critical distinction from the well-known hex-5-enyl radical system.
Causality of Cyclization Resistance:
According to, the preferred cyclization for a hex-5-enyl radical is a 5-exo-trig closure. However, the pent-4-enyl radical faces two highly disfavored pathways:
4-exo-trig: Forms a cyclobutyl radical. This is thermodynamically disfavored due to massive ring strain (
∼26
kcal/mol).
5-endo-trig: Forms a cyclopentyl radical. While thermodynamically stable, this is kinetically forbidden by Baldwin's rules due to poor orbital overlap between the radical singly occupied molecular orbital (SOMO) and the alkene
π∗
orbital.
Consequently, rather than cyclizing, the intermediate radical undergoes direct intermolecular hydrogen abstraction from the stannane or silane donor, yielding the reduced acyclic product (4,5-dimethylhex-1-ene).
Competing pathways for the pent-4-enyl radical intermediate.
Quantitative Data: Radical Cyclization Kinetics
The table below summarizes the kinetic disparity between homologous alkenyl radical systems, highlighting why the pent-4-enyl system resists cyclization.
Radical System
Chain Length
Dominant Pathway
Estimated Rate Constant (
kc
) at 25 °C
Major Product Class
But-3-enyl
4 carbons
Intermolecular
Unobservable
Direct Reduction
Pent-4-enyl
5 carbons
Intermolecular
< 10³ s⁻¹
Direct Reduction
Hex-5-enyl
6 carbons
5-exo-trig
~ 2.3 × 10⁵ s⁻¹
Cyclopentane
Hept-6-enyl
7 carbons
6-exo-trig
~ 1.0 × 10³ s⁻¹
Cyclohexane
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to verify chemoselectivity and reaction success in real-time.
This protocol converts the terminal alkene to a primary alcohol while preserving the sterically hindered alkyl chloride.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under N₂. Dissolve 4-(chloromethyl)-5-methylhex-1-ene (1.0 equiv, 0.5 M) in anhydrous THF.
Hydroboration: Cool the solution to 0 °C. Add BH₃·THF (0.4 equiv) dropwise. Stir at 0 °C for 2 hours.
Oxidation (Critical Step): Carefully add 3M NaOH (1.5 equiv) followed immediately by 30% H₂O₂ (1.5 equiv). Crucial Causality: The temperature must be strictly maintained at 0 °C to 10 °C during this addition. Allowing the reaction to heat up will cause the hydroxide ions to overcome the steric hindrance at C4, leading to unwanted Sₙ2 hydrolysis of the chloride.
Workup: Quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Self-Validation Checkpoints:
TLC: Stain with KMnO₄. The starting material rapidly decolorizes the stain; the product will stain but show a significantly lower
Rf
value due to the new hydroxyl group.
¹H NMR: Confirm success by the disappearance of the alkene multiplet at ~5.0–5.8 ppm, and validate chemoselectivity by the retention of the -CH₂Cl doublet at ~3.5 ppm.
Protocol B: Radical Dehalogenation (Reduction)
This protocol removes the chlorine atom, yielding 4,5-dimethylhex-1-ene. We utilize Tris(trimethylsilyl)silane (TTMSS) instead of toxic Tributyltin hydride (Bu₃SnH) to meet modern pharmaceutical safety standards.
Step-by-step workflow for the radical reduction of the chloromethyl group.
Step-by-Step Methodology:
Preparation: Dissolve the substrate (1.0 equiv) in thoroughly degassed anhydrous toluene (0.1 M) under N₂.
Initiation: Add TTMSS (1.2 equiv) and AIBN (0.1 equiv).
Propagation: Heat the mixture to 80 °C for 3 hours. The AIBN initiates homolytic cleavage, and the resulting pent-4-enyl radical rapidly abstracts a hydrogen from TTMSS before any disfavored cyclization can occur.
Isolation: Cool to room temperature. Crucial Causality: The product (4,5-dimethylhex-1-ene) is highly volatile. Solvent evaporation must be performed carefully (e.g., using a Vigreux column or rotary evaporation at >150 mbar and cold bath) to prevent product loss.
Self-Validation Checkpoints:
GC-MS: Monitor the disappearance of the starting material mass (
m/z
146) and the appearance of the reduced product (
m/z
112).
¹H NMR: Confirm the disappearance of the -CH₂Cl protons at ~3.5 ppm and the appearance of a new methyl doublet at ~0.9 ppm.
References
Baldwin, J. E. (1976). "Rules for ring closure". Journal of the Chemical Society, Chemical Communications (18): 734–736. URL:[Link]
Beckwith, A. L. J. (2011). "Athelstan L. J. Beckwith and the Flowering of Hex-5-enyl Radical Cyclization Chemistry". Australian Journal of Chemistry, 64(4), 379-387. URL:[Link]
Streitwieser, A. (1956). "Solvolytic Displacement Reactions At Saturated Carbon Atoms". Chemical Reviews, 56(4), 571–752. URL:[Link]
Exploratory
Thermodynamic Properties and Stability Profiling of 4-(Chloromethyl)-5-methylhex-1-ene
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary 4-(Chloromethyl)-5-methylhex-1-ene ( C8H15Cl ) is a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
4-(Chloromethyl)-5-methylhex-1-ene (
C8H15Cl
) is a highly branched, polyfunctional aliphatic compound featuring both a terminal alkene and a reactive primary alkyl chloride[1]. This dual reactivity makes it a highly versatile intermediate in synthetic organic chemistry, particularly for complex drug scaffolds and cross-coupling reactions. However, the proximity of a bulky isopropyl group to the chloromethyl moiety introduces significant steric strain, fundamentally altering its thermodynamic stability and degradation kinetics. This whitepaper synthesizes predictive thermodynamic modeling with field-proven empirical protocols to establish a rigorous stability profile for this molecule.
Structural Architecture and Stereochemical Corrections
Understanding the thermodynamic behavior of 4-(chloromethyl)-5-methylhex-1-ene requires a precise analysis of its structural topology.
Stereochemical Clarification:
While automated chemical databases occasionally mischaracterize this molecule as having multiple chiral centers[1], rigorous stereochemical analysis dictates otherwise. The carbon at position C4 is bonded to four distinct groups: a hydrogen atom, an allyl group (
−CH2CH=CH2
), a chloromethyl group (
−CH2Cl
), and an isopropyl group (
−CH(CH3)2
). Thus, C4 is a true chiral center . Conversely, C5 is bonded to two identical methyl groups, rendering it achiral. This distinction is critical, as the lack of a second stereocenter simplifies the thermodynamic landscape by eliminating diastereomeric strain variations.
Because empirical thermodynamic data for highly specific, branched chloroalkenes is often sparse, we employ the [2] to estimate the standard enthalpy of formation (
ΔHf∘
). To ensure high fidelity, this model is augmented with modified interaction groups for halogenated compounds as defined by [3][4].
Causality of Steric Strain (Gauche Interactions)
The branched nature of C4 forces the molecule into conformations that inevitably incur steric penalties. The bulky isopropyl group at C5 and the chloromethyl group at C4 create non-ideal dihedral angles with the adjacent allylic carbon (C3). We estimate three primary gauche interactions within the lowest-energy conformer, each contributing approximately
+0.80 kcal/mol
to the ground-state energy, thereby slightly destabilizing the molecule relative to a linear isomer.
Table 1: Estimation of Standard Enthalpy of Formation (
ΔHf∘
at 298.15 K)
Benson Group
Structural Assignment
Quantity
Contribution (kcal/mol)
Total (kcal/mol)
Cd−(H)2
Terminal Alkene (C1)
1
6.26
6.26
Cd−(H)(C)
Alkene Methine (C2)
1
8.59
8.59
C−(Cd)(C)(H)2
Allylic Methylene (C3)
1
-4.76
-4.76
C−(C)3(H)
Branched Methines (C4, C5)
2
-1.90
-3.80
C−(C)(H)3
Terminal Methyls (on C5)
2
-10.20
-20.40
C−(C)(Cl)(H)2
Chloromethyl Group
1
-15.80
-15.80
Base Summation
-29.91
Gauche Interactions
Steric Strain Penalty
3
+0.80
+2.40
Calculated
ΔHf∘
-27.51 kcal/mol
Data synthesized using principles from the [5] and modified multichloro-alkene schemes[4].
Thermal Stability and Degradation Kinetics
The stability of 4-(chloromethyl)-5-methylhex-1-ene is dictated by its weakest bond. The C-Cl bond dissociation energy (BDE) in a primary alkyl chloride is approximately
∼81 kcal/mol
, significantly lower than the C-C (
∼85 kcal/mol
) or C-H (
∼98 kcal/mol
) bonds.
Under thermal stress (>150°C), the molecule undergoes C-Cl bond homolysis , generating a primary carbon radical. The steric bulk of the adjacent isopropyl group prevents efficient intermolecular radical quenching, often leading to intramolecular hydrogen abstraction or polymerization via the terminal alkene. In polar protic environments, the molecule is highly susceptible to solvolysis (nucleophilic attack), where the relief of steric strain at C4 accelerates
SN1/SN2
transition states.
Figure 1: Primary degradation pathways of 4-(Chloromethyl)-5-methylhex-1-ene under stress.
Self-Validating Experimental Methodologies
To empirically validate the predictive models above, researchers must employ a multi-modal thermal analysis workflow. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts do not masquerade as chemical phenomena.
Figure 2: Multi-modal experimental workflow for validating thermodynamic properties.
Why MDSC over standard DSC? Standard DSC cannot easily differentiate between a glass transition (reversible) and early-onset thermal degradation (non-reversible). MDSC applies a sinusoidal temperature overlay, isolating the specific heat capacity (
Cp
) from kinetic decomposition events, which is crucial for highly branched, unstable halides.
Calibration: Calibrate the cell constant using Sapphire and temperature/enthalpy using high-purity Indium (
Tm=156.6∘C
).
Preparation: Hermetically seal 3–5 mg of the compound in an aluminum pan to suppress volatilization prior to decomposition.
Execution: Equilibrate at -80°C. Apply a linear heating rate of 3°C/min with a modulation amplitude of ±0.5°C every 60 seconds, up to 150°C.
Validation: Extract the reversing heat flow signal to calculate
Cp
at 298.15 K. If the non-reversing signal shows an exotherm before 100°C, suspect sample auto-oxidation or polymerization.
Protocol B: Thermogravimetric Analysis (TGA) via FWO Method
Why the Flynn-Wall-Ozawa (FWO) method? FWO is an isoconversional technique that calculates the activation energy (
Ea
) of degradation without assuming a specific reaction mechanism. Because the degradation of this molecule involves complex, multi-step radical propagation, FWO provides a reliable, model-free
Ea
.
Calibration: Run a standard calcium oxalate monohydrate sample to validate mass loss steps.
Preparation: Load 5–10 mg of the sample into a platinum crucible.
Execution: Perform four separate runs at varying heating rates (
β
= 5, 10, 15, and 20 °C/min) from 25°C to 500°C under a high-purity nitrogen purge (50 mL/min).
Validation: Plot
log(β)
versus
1/T
at specific conversion fractions (
α
). The parallel nature of the resulting lines validates that the degradation mechanism remains consistent across the thermal gradient.
Implications for Synthesis and Drug Development
For process chemists, the thermodynamic profile of 4-(chloromethyl)-5-methylhex-1-ene dictates strict handling parameters. The calculated
ΔHf∘
of -27.51 kcal/mol indicates a relatively stable ground state, but the low BDE of the C-Cl bond and the built-in steric strain lower the kinetic barrier for degradation.
Storage: Must be stored at sub-ambient temperatures (2–8°C) under an inert argon atmosphere to prevent auto-oxidation of the terminal alkene and premature C-Cl homolysis.
Reactivity: When utilized in Grignard formations or cross-coupling (e.g., Suzuki-Miyaura), the reaction temperature should be strictly controlled. The steric bulk at C4/C5 can impede oxidative addition by transition metal catalysts, requiring the use of highly active, sterically accommodating ligands (e.g., Buchwald biaryl phosphines).
References
Chen, C.-J., Wong, D., & Bozzelli, J. W. (1998). "Standard Chemical Thermodynamic Properties of Multichloro Alkanes and Alkenes: A Modified Group Additivity Scheme". The Journal of Physical Chemistry A, 102(24), 4551-4564. URL:[Link]
Benson, S. W., & Buss, J. H. (1958). "Additivity Rules for the Estimation of Molecular Properties. Thermodynamic Properties". The Journal of Chemical Physics, 29(3), 546-572. URL:[Link]
Domalski, E. S., & Hearing, E. D. (1993). "Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K". Journal of Physical and Chemical Reference Data, NIST. URL: [Link]
4-(Chloromethyl)-5-methylhex-1-ene chemical reactivity profile
An In-Depth Technical Guide to the Chemical Reactivity Profile of 4-(Chloromethyl)-5-methylhex-1-ene Introduction 4-(Chloromethyl)-5-methylhex-1-ene is a bifunctional organic molecule featuring a terminal alkene and a pr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Chemical Reactivity Profile of 4-(Chloromethyl)-5-methylhex-1-ene
Introduction
4-(Chloromethyl)-5-methylhex-1-ene is a bifunctional organic molecule featuring a terminal alkene and a primary allylic chloride.[1] This combination of reactive sites makes it a versatile intermediate for a variety of transformations in synthetic organic chemistry. The presence of the double bond in conjugation with the carbon-chlorine bond significantly influences the reactivity of the molecule, leading to a complex profile of potential reactions, primarily nucleophilic substitutions and eliminations. This guide provides a comprehensive overview of the predicted chemical reactivity of 4-(Chloromethyl)-5-methylhex-1-ene, drawing upon the well-established principles of allylic system chemistry.
The molecule possesses two chiral centers, at C4 and C5, and therefore can exist as multiple stereoisomers. The presence of a bulky isopropyl group adjacent to the stereocenter bearing the chloromethyl group is expected to play a significant role in the stereochemical and regiochemical outcomes of its reactions.
Synthesis
A potential retrosynthetic analysis suggests that 4-(chloromethyl)-5-methylhex-1-ene could be prepared from a suitable homoallylic alcohol precursor.
Core Reactivity Profile
The reactivity of 4-(chloromethyl)-5-methylhex-1-ene is dominated by the allylic chloride functionality. This system is known to undergo both nucleophilic substitution and elimination reactions, often in competition. The presence of the adjacent double bond stabilizes intermediates and transition states, leading to enhanced reactivity compared to saturated alkyl halides.[2][3]
Nucleophilic Substitution Reactions
Allylic halides can undergo nucleophilic substitution through four possible mechanistic pathways: S(_N)1, S(_N)2, S(_N)1', and S(_N)2'.[2] The competition between these pathways is influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.
For 4-(chloromethyl)-5-methylhex-1-ene, a primary allylic chloride, the S(_N)2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.[4] The S(_N)2 mechanism involves a backside attack of the nucleophile on the carbon bearing the chlorine atom, leading to inversion of configuration if the carbon were chiral. However, in this case, the carbon is prochiral.
The S(_N)1 mechanism becomes more competitive with weaker nucleophiles in polar protic solvents, which can stabilize the intermediate allylic carbocation.[3] The stability of this carbocation is enhanced by resonance delocalization of the positive charge across the allylic system.
The S(_N)2' reaction, involving nucleophilic attack at the γ-carbon of the double bond with a concerted shift of the double bond and displacement of the leaving group, is also a possibility, particularly with sterically hindered substrates or specific catalytic systems.[2][5]
Figure 1. Competing nucleophilic substitution pathways for 4-(chloromethyl)-5-methylhex-1-ene.
The regioselectivity of nucleophilic attack (at the α-carbon vs. the γ-carbon) is a critical consideration.[6][7][8]
Steric Hindrance: The bulky isopropyl group at C5 may sterically hinder the approach of nucleophiles to the α-carbon (C4), potentially increasing the proportion of the S(_N)2' product.[9]
Electronic Effects: The substitution pattern on the double bond can influence the charge distribution in the allylic system.
Nucleophile: Hard nucleophiles tend to favor attack at the more electrophilic α-carbon (S(_N)2), while softer nucleophiles may show a greater propensity for attack at the γ-carbon (S(_N)2').
Nucleophile
Reagent Example
Solvent
Expected Major Pathway(s)
Expected Major Product(s)
Cyanide
NaCN
DMSO
S(_N)2
5-Methyl-4-(cyanomethyl)hex-1-ene
Hydroxide
NaOH
H₂O/THF
S(_N)2, S(_N)1
4-(Hydroxymethyl)-5-methylhex-1-ene
Alkoxide
NaOEt
EtOH
S(_N)2, E2
4-(Ethoxymethyl)-5-methylhex-1-ene, Dienes
Thiolate
NaSPh
DMF
S(_N)2
5-Methyl-4-((phenylthio)methyl)hex-1-ene
Azide
NaN₃
Acetone/H₂O
S(_N)2
4-(Azidomethyl)-5-methylhex-1-ene
Malonate
Diethyl malonate, NaOEt
EtOH
S(_N)2
Diethyl 2-((5-methylhex-1-en-4-yl)methyl)malonate
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-(chloromethyl)-5-methylhex-1-ene (1.47 g, 10 mmol) and 50 mL of acetone.
Reagent Addition: In a separate flask, dissolve sodium azide (0.78 g, 12 mmol) in a minimal amount of water and add it to the reaction mixture.
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the acetone under reduced pressure. Add 50 mL of diethyl ether and 50 mL of water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(azidomethyl)-5-methylhex-1-ene.
Elimination Reactions
Elimination reactions of allylic halides can proceed through E1 and E2 mechanisms, leading to the formation of conjugated dienes. These reactions are often in competition with nucleophilic substitutions.[10][11][12]
E2 Mechanism: This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and occurs in a single concerted step.[10] The regioselectivity is dependent on the base used. A bulky base will preferentially abstract the less sterically hindered proton, leading to the Hofmann product. A smaller, strong base will favor the formation of the more substituted, thermodynamically more stable Zaitsev product.
E1 Mechanism: This two-step pathway proceeds through the same allylic carbocation intermediate as the S(_N)1 reaction and is favored by weak bases in polar protic solvents.[10] The E1 reaction typically follows Zaitsev's rule, yielding the most stable alkene.
Figure 2. Competing elimination pathways for 4-(chloromethyl)-5-methylhex-1-ene.
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add potassium tert-butoxide (1.35 g, 12 mmol) and 50 mL of anhydrous tert-butanol.
Reagent Addition: Add 4-(chloromethyl)-5-methylhex-1-ene (1.47 g, 10 mmol) dropwise to the stirred solution at room temperature.
Reaction: After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the diene product.
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. Extract the product with pentane (3 x 30 mL).
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile diene product.
Synthetic Applications
The dual functionality of 4-(chloromethyl)-5-methylhex-1-ene makes it a valuable building block for the synthesis of more complex molecules. The allylic chloride can be displaced by a wide range of nucleophiles to introduce new functional groups, while the alkene moiety can participate in various addition and cycloaddition reactions. This allows for a stepwise or tandem functionalization of the molecule, providing access to a diverse range of chemical structures.
References
Effect of Allylic Groups on SN2 Reactivity. PMC. Available at: [Link]
Solvation Effects on Alternative Nucleophilic Substitution Reaction Paths for Chloride/Allyl Chloride and γ-Methylated Congeners. The Journal of Organic Chemistry. Available at: [Link]
SN1 and SN2 Reactions of Allylic Halides and Tosylates. OpenOChem Learn. Available at: [Link]
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-12, PPT-27 CONTENTS Formation, Stability and Reactions of Allylic Carb. St. Paul's Cathedral Mission College. Available at: [Link]
Why is allyl chloride more reactive towards substitution than alkyl chloride?. Stack Exchange. Available at: [Link]
Catalytic SN2′-Selective Substitution of Allylic Chlorides With Arylboronic Esters. Organic Letters. Available at: [Link]
Ch 10: Nucleophilic Substitution reactions of Allylic halides. University of Calgary. Available at: [Link]
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]
A Theoretical Study of SN2′ Reactions of Allylic Halides: Role of Ion Pairs. ACS Publications. Available at: [Link]
Chapter 17 Allylic and Benzylic Reactivity. University of Illinois. Available at: [Link]
Elimination Reactions. SlidePlayer. Available at: [Link]
Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Government College. Available at: [Link]
Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects. Wiley Online Library. Available at: [Link]
regioselectivity Archives. Master Organic Chemistry. Available at: [Link]
Two Elimination Reaction Patterns. Master Organic Chemistry. Available at: [Link]
Regioselective. Chemistry LibreTexts. Available at: [Link]
5-Chloro-5-methylhex-1-ene. PubChem. Available at: [Link]
4-Chloro-5-methylhept-1-ene. PubChem. Available at: [Link]
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Available at: [Link]
Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations. ChemRxiv. Available at: [Link]
Reactions of methyl-substituted Hex-5-enyl and Pent-4-enyl radicals. ResearchGate. Available at: [Link]
9: Formation of Alkenes and Alkynes. Elimination Reactions. University of California, Riverside. Available at: [Link]
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]
Completing the Spectral Mosaic of Chloromethane by Adding the CHD 2 Cl Missing Piece Through the Interplay of Rotational/Vibrational Spectroscopy and Quantum Chemical Calculations. MDPI. Available at: [Link]
ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Florida International University. Available at: [Link]
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. Available at: [Link]
Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-. NIST WebBook. Available at: [Link]
Synthesis and reactions of 4-trichloromethyl-2,4,5-trimethyl-2,5-cyclohexadienone.. J-GLOBAL. Available at: [Link]
1-(Hydroxymethyl)-4(S)-(5'-methyl-1'-methylene-4'-hexenyl)-cyclohexene. SpectraBase. Available at: [Link]
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ResearchGate. Available at: [Link]
Total Synthesis of Ingenol-1.cdx. Waseda University. Available at: [Link]
Indacenodibenzothiophenes: synthesis, optoelectronic properties and materials applications of molecules with strong antiaromatic character. Royal Society of Chemistry. Available at: [Link]
A Comprehensive Technical Guide to the Synthesis of 4-(Chloromethyl)-5-methylhex-1-ene
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 4-(chloromethyl)-5-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 4-(chloromethyl)-5-methylhex-1-ene, a versatile chemical intermediate. This document is designed to equip researchers, scientists, and professionals in drug development with a robust understanding of the available synthetic strategies, their underlying mechanisms, and practical, field-tested insights for successful implementation.
Introduction: The Significance of 4-(Chloromethyl)-5-methylhex-1-ene
4-(Chloromethyl)-5-methylhex-1-ene is an organic compound of interest due to its bifunctional nature, possessing both a reactive allylic chloride and a terminal alkene.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis, allowing for a variety of subsequent chemical transformations. The allylic chloride moiety is susceptible to nucleophilic substitution reactions, while the vinyl group can participate in addition reactions, metathesis, and polymerizations. These reactive handles open avenues for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. Given the absence of a well-established, commercially available source for this compound, a reliable and efficient synthetic protocol is of paramount importance for researchers exploring its potential.
Proposed Synthetic Pathway: A Two-Step Approach
A logical and practical synthetic route to 4-(chloromethyl)-5-methylhex-1-ene, starting from readily available precursors, involves a two-step sequence:
Grignard Addition: The synthesis of the precursor alcohol, 5-methylhex-1-en-4-ol, via the nucleophilic addition of isobutylmagnesium bromide to acrolein.
Chlorination: The subsequent conversion of the secondary homoallylic alcohol to the target allylic chloride, 4-(chloromethyl)-5-methylhex-1-ene.
This strategy is advantageous as it utilizes well-understood and scalable reaction classes in organic synthesis.
Step 1: Synthesis of 5-Methylhex-1-en-4-ol via Grignard Reaction
The initial step focuses on the formation of the carbon-carbon bond that establishes the backbone of the target molecule. The Grignar`d reaction is a powerful tool for this purpose, involving the addition of an organomagnesium halide to a carbonyl compound. [27] In this proposed synthesis, isobutylmagnesium bromide is reacted with acrolein, an α,β-unsaturated aldehyde.
Causality Behind Experimental Choices
The choice of a Grignard reaction is predicated on its efficiency in forming carbon-carbon bonds. The reaction between a Grignard reagent and an aldehyde is a classic and reliable method for producing secondary alcohols. [33] Acrolein is selected as the three-carbon electrophile to introduce the vinyl group and the carbon that will ultimately bear the hydroxyl group.
It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are highly basic and will react with any protic source, such as water, which would quench the reagent. [23] The use of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is standard, as it stabilizes the Grignard reagent. [25]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the isobutylmagnesium bromide on the electrophilic carbonyl carbon of acrolein. This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the desired secondary homoallylic alcohol, 5-methylhex-1-en-4-ol.
Caption: Grignard reaction workflow for the synthesis of 5-methylhex-1-en-4-ol.
Detailed Experimental Protocol
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube (e.g., filled with calcium chloride). All glassware must be rigorously flame-dried or oven-dried prior to use to eliminate any traces of water. [23]
Grignard Reagent Preparation (if not commercially available): In the reaction flask, place magnesium turnings. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by the disappearance of the iodine color (if used as an initiator) and gentle refluxing of the ether. [11] Once the magnesium has been consumed, the Grignard reagent is ready for use.
Addition of Acrolein: The solution of isobutylmagnesium bromide is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reaction.
Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to quenching with water or dilute acid directly, as it is less exothermic.
Workup and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to afford pure 5-methylhex-1-en-4-ol.
Step 2: Chlorination of 5-Methylhex-1-en-4-ol
The second step involves the conversion of the synthesized secondary homoallylic alcohol into the target allylic chloride. This transformation requires a careful choice of chlorinating agent to achieve the desired regioselectivity and minimize side reactions, such as rearrangements or elimination. Two primary methods are considered here: the use of thionyl chloride and the Appel reaction.
Method A: Chlorination with Thionyl Chloride
Thionyl chloride (SOCl₂) is a common and effective reagent for converting alcohols to alkyl chlorides. [4, 5] The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. [12]
The use of thionyl chloride is a well-established method for alcohol chlorination. [3, 4] The reaction can proceed via different mechanisms depending on the reaction conditions, particularly the presence or absence of a base like pyridine. For a secondary alcohol, an Sₙ2 mechanism is generally favored in the presence of pyridine, leading to an inversion of stereochemistry. [4]
The alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. Pyridine then acts as a base to deprotonate the intermediate and also serves as a source of chloride ions. The chloride ion then displaces the chlorosulfite group in an Sₙ2 fashion, resulting in the formation of the alkyl chloride with inversion of configuration.
Caption: Thionyl chloride chlorination workflow.
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases. The system is maintained under an inert atmosphere (e.g., nitrogen).
Reaction: The 5-methylhex-1-en-4-ol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) and cooled in an ice bath. Anhydrous pyridine is added. Thionyl chloride is then added dropwise from the dropping funnel.
Workup: After the reaction is complete (monitored by TLC), the mixture is carefully poured onto crushed ice to decompose any excess thionyl chloride. The mixture is then extracted with an organic solvent. The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution, and finally brine.
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography.
Method B: The Appel Reaction
The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl chlorides, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). [1, 2] This method is often preferred for substrates that are sensitive to acidic conditions. [1]
The Appel reaction proceeds under neutral conditions, which is advantageous for substrates that may undergo acid-catalyzed rearrangements or other side reactions. [6] For secondary alcohols, the reaction typically proceeds with a clean inversion of stereochemistry via an Sₙ2 mechanism. [7]
The reaction is initiated by the attack of triphenylphosphine on carbon tetrachloride to form a phosphonium salt. The alcohol is then deprotonated by the trichloromethanide anion. The resulting alkoxide attacks the phosphonium cation to form an alkoxyphosphonium salt. Finally, the chloride ion displaces the triphenylphosphine oxide in an Sₙ2 reaction to yield the alkyl chloride. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. [8]
Caption: The Appel reaction workflow.
Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
Reaction: Triphenylphosphine is dissolved in anhydrous carbon tetrachloride (which also serves as the solvent). The solution is cooled in an ice bath. A solution of 5-methylhex-1-en-4-ol in carbon tetrachloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
Workup and Purification: The reaction mixture is filtered to remove any precipitated triphenylphosphine oxide. The filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel. The non-polar nature of the product allows for easy separation from the highly polar triphenylphosphine oxide byproduct.
Comparative Analysis of Chlorination Methods
Feature
Thionyl Chloride Method
Appel Reaction
Reagents
SOCl₂, Pyridine
PPh₃, CCl₄
Conditions
Can be harsh, generates acidic byproducts
Mild, neutral conditions
Byproducts
Gaseous (SO₂, HCl), easy to remove
Solid (Triphenylphosphine oxide), requires chromatography for removal
Stereochemistry
Inversion (with pyridine)
Inversion
Substrate Scope
Broad, but can cause rearrangements in sensitive substrates
Excellent for sensitive substrates
Safety
Thionyl chloride is corrosive and toxic
Carbon tetrachloride is a carcinogen and ozone-depleting substance
The synthesis of 4-(chloromethyl)-5-methylhex-1-ene is readily achievable through a two-step process involving a Grignard reaction followed by chlorination of the resulting secondary homoallylic alcohol. For the chlorination step, both the thionyl chloride and the Appel reaction methods are viable. The choice between these two methods will largely depend on the specific requirements of the synthesis, such as the scale of the reaction and the sensitivity of any other functional groups present in the molecule. For laboratory-scale synthesis where mild conditions are paramount, the Appel reaction is often the preferred method despite the need for chromatographic purification to remove the triphenylphosphine oxide byproduct. For larger-scale preparations where cost and ease of byproduct removal are critical, the thionyl chloride method may be more advantageous, provided that potential side reactions can be minimized through careful control of the reaction conditions.
This guide provides a solid foundation for the synthesis of this valuable chemical intermediate. Researchers are encouraged to optimize the presented protocols for their specific applications and to perform thorough characterization of the final product to ensure its purity and identity.
References
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
Alfa Chemistry. (2024, October 11). Appel Reaction. Alfa Chemistry.
Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps.
ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. ReactionWeb.io.
ACS Publications. (2003, November 14). One-Pot Synthesis of Homoallylic Ketones from the Addition of Vinyl Grignard Reagent to Carboxylic Esters. Organic Letters.
The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry.
IJCRT.org. (2024, April 4). SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE.
SCIRP. (n.d.).
PMC. (n.d.).
MDPI. (2004, June 30). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent.
Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols.
Chemistry LibreTexts. (2024, April 8). 17.5 Alcohols from Reaction of Carbonyl Compounds - Grignard Reagents.
ResearchGate. (2022, July 21). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R].
OpenStax. (2023, September 20). 17.6 Reactions of Alcohols - Organic Chemistry.
Digital Commons @ Michigan Tech. (n.d.). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes.
Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 136. Spectroscopic studies. Part II. The infrared spectra and structure of methoxyacetonitrile and chloromethyl methyl ether.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(Chloromethyl)-5-methylhex-1-ene (Molecular Formula: C8H15Cl) is a highly versatile, bifunctional organic intermediate frequently utilized in synthetic organic chemistry and pharmaceutical development[1]. Featuring both a primary alkyl chloride and a terminal alkene on a branched aliphatic backbone, the molecule offers two distinct reactive sites. While this dual reactivity is highly advantageous for complex molecular synthesis (e.g., nucleophilic substitutions and cross-coupling reactions), it introduces a complex toxicological profile. This whitepaper provides an in-depth mechanistic analysis of its toxicity, a synthesized Safety Data Sheet (SDS) based on its structural alerts, and self-validating experimental protocols to quantify its hazard potential.
Physicochemical Profiling & Hazard Identification
Understanding the physicochemical properties of 4-(Chloromethyl)-5-methylhex-1-ene is critical for predicting its toxicokinetic behavior. Its low molecular weight and high lipophilicity facilitate rapid absorption through dermal and respiratory routes.
Miscible in organic solvents (DCM, ether); Insoluble in water
Reactivity
Susceptible to nucleophilic attack (SN2) and electrophilic addition
Synthesized GHS Classification
Based on the structural alerts of alkyl chlorides and terminal alkenes[2][3], the following Globally Harmonized System (GHS) classifications apply:
Hazard Class
Category
Hazard Statement (H-Code)
Flammable Liquids
Category 3
H226: Flammable liquid and vapor
Acute Toxicity (Oral/Inhalation)
Category 4
H302 + H332: Harmful if swallowed or inhaled
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
STOT - Single Exposure
Category 3
H335: May cause respiratory irritation
Aquatic Toxicity (Chronic)
Category 2
H411: Toxic to aquatic life with long-lasting effects
Mechanistic Toxicology: The Causality of Hazard
The toxicity of 4-(Chloromethyl)-5-methylhex-1-ene is not monolithic; it is driven by two independent, structurally mediated pathways. As an Application Scientist, it is imperative to understand why this molecule is toxic to design appropriate safety controls and validation assays.
The primary chloromethyl group acts as a potent alkylating agent. Due to the relatively low steric hindrance at the primary carbon, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions with biological nucleophiles[4][5]. In a physiological environment, the nitrogenous bases of DNA (particularly the N7 position of guanine) act as nucleophiles, attacking the electrophilic carbon and displacing the chloride ion. This results in the formation of covalent DNA adducts, leading to base-pair mismatching, replication fork stalling, and profound genotoxicity.
Terminal alkenes are highly susceptible to enzymatic oxidation by Cytochrome P450 (CYP) monooxygenases in the liver[6][7]. CYP450 converts the terminal double bond of 4-(Chloromethyl)-5-methylhex-1-ene into a highly reactive epoxide intermediate. Epoxides are "soft" electrophiles that rapidly react with the sulfhydryl (-SH) groups of intracellular glutathione (GSH) and critical protein cysteines. This rapid GSH depletion induces severe oxidative and electrophilic stress, triggering cytotoxicity and activating the Keap1-Nrf2 cellular defense pathway[8].
Fig 1: Dual-pathway toxicological mechanism of 4-(Chloromethyl)-5-methylhex-1-ene.
Self-Validating Experimental Protocols for Toxicity Assessment
To rigorously evaluate the safety profile of this compound, we must deploy assays that specifically target its mechanistic vulnerabilities. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.
Causality: This assay directly interrogates the SN2 alkylating potential of the chloromethyl group. By exposing histidine-dependent Salmonella typhimurium to the compound, we can quantify its ability to induce reverse mutations that restore histidine synthesis[9][10].
Step-by-Step Methodology:
Strain Preparation: Culture S. typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in nutrient broth.
Metabolic Activation Setup: Prepare rat liver S9 fraction (induced with Aroclor 1254) to simulate mammalian CYP450 metabolism. This differentiates direct alkylation from epoxide-mediated mutagenesis.
Dose Range Finding: Prepare 4-(Chloromethyl)-5-methylhex-1-ene in DMSO at five concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ).
Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions) into 2.0 mL of top agar containing trace histidine.
Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.
Positive Control (-S9): Sodium azide (validates direct mutagen sensitivity).
Positive Control (+S9): 2-Aminoanthracene (validates S9 metabolic viability).
Analysis: Count revertant colonies. A dose-dependent increase of ≥2-fold over the negative control indicates positive genotoxicity.
Protocol 2: In Vitro Glutathione (GSH) Depletion Assay
Causality: This assay quantifies the electrophilic stress generated by the CYP450-mediated epoxidation of the terminal alkene. Epoxide formation will rapidly deplete intracellular GSH pools[8][11].
Step-by-Step Methodology:
Cell Culture: Seed human hepatocytes (e.g., HepaRG cells, which retain high CYP450 activity) in 96-well plates at
5×104
cells/well.
Exposure: Treat cells with varying concentrations of the test compound (10 µM to 500 µM) for 4 hours.
Lysis & Derivatization: Lyse the cells using 5% sulfosalicylic acid to precipitate proteins. Centrifuge and collect the supernatant. Add Ellman’s Reagent (DTNB), which reacts with the free -SH group of GSH to produce a yellow chromophore (TNB).
Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate GSH concentration against a standard curve.
Self-Validation (Parallel Viability): In a parallel plate, perform an MTT cell viability assay. Crucial Logic: GSH depletion must occur at concentrations below the IC50 for cytotoxicity to prove that GSH loss is the primary mechanism of electrophilic stress, rather than a secondary artifact of necrotic cell death.
Positive Control: 1-chloro-2,4-dinitrobenzene (DNCB), a known GSH depletor.
Fig 2: Parallel experimental workflow for validating the dual-toxicity mechanisms.
Safety Data Sheet (SDS): Handling & Exposure Controls
Given the mechanistic evidence of alkylating and electrophilic potential, strict engineering and administrative controls are mandatory.
Personal Protective Equipment (PPE)
Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges (Type A) if handled outside a fume hood, due to the volatility and respiratory irritation potential (STOT SE 3).
Hand Protection: Fluorinated rubber (Viton) or unsupported nitrile gloves (minimum thickness 0.4 mm). Standard latex is highly permeable to alkyl chlorides and must be avoided.
Eye Protection: tightly fitting safety goggles or face shield.
Engineering Controls
All manipulations must be performed in a Class II Biological Safety Cabinet (if working with cells) or a standard chemical fume hood with a face velocity of 80-100 fpm. Closed-system transfers are recommended for scaling up synthesis to prevent inhalation exposure.
Spill Response & Storage
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep containers tightly closed under an inert atmosphere (Argon/Nitrogen) to prevent autoxidation of the alkene.
Spill Mitigation: Do NOT use combustible materials (e.g., sawdust) to absorb spills. Use inert absorbents (vermiculite, sand). For decontamination, a mild alkaline solution can be used to slowly hydrolyze the alkyl chloride, though care must be taken regarding exothermic reactions.
Chemical Research in Toxicology - Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase
Source: ACS Publications
URL:[Link]
Kinetics of Glutathione Depletion and Antioxidant Gene Expression as Indicators of Chemical Modes of Action Assessed in Vitro
Source: PMC / National Institutes of Health (NIH)
URL:[Link]
Genotoxicity profiles of common alkyl halides and esters with alkylating activity
Source: ResearchGate / Mutation Research
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Step-by-Step Synthesis Protocol for 4-(Chloromethyl)-5-methylhex-1-ene
Introduction & Strategic Overview
4-(Chloromethyl)-5-methylhex-1-ene (C8H15Cl) is a highly versatile bifunctional building block utilized in advanced synthetic organic chemistry[1]. Featuring both a terminal alkene and a reactive chloromethyl group on a branched aliphatic carbon chain, it provides two distinct, orthogonal reactive sites. This duality allows researchers to perform sequential chemical transformations, such as nucleophilic substitutions at the chlorine-bearing carbon, followed by additions, cross-coupling, or olefin metathesis at the double bond[1].
This application note details a robust, three-step synthetic protocol to produce 4-(chloromethyl)-5-methylhex-1-ene starting from commercially available ethyl isovalerate. The strategy leverages an
α
-enolate alkylation, followed by ester reduction, and concludes with a mild Appel chlorination to ensure high fidelity of the carbon skeleton without unwanted carbocation rearrangements.
Retrosynthetic Analysis & Causality in Experimental Design
The target molecule contains an isolated stereocenter at C4. The retrosynthetic disconnection of the primary C–Cl bond leads to the precursor alcohol, 2-isopropylpent-4-en-1-ol. This alcohol can be traced back to ethyl 2-isopropylpent-4-enoate, which is assembled via the stereoselective alkylation of the lithium enolate of ethyl isovalerate with allyl bromide.
Enolate Alkylation : Lithium diisopropylamide (LDA) is selected to quantitatively generate the kinetic enolate at -78 °C. This low temperature prevents self-condensation (Claisen-type reactions) and stabilizes the reactive intermediate. The addition of a highly electrophilic allyl halide ensures rapid, irreversible C–C bond formation[2].
Ester Reduction : Lithium aluminum hydride (LiAlH4) is employed for the exhaustive reduction of the ester to the primary alcohol. The isolated terminal alkene remains entirely unreactive under these nucleophilic hydride reduction conditions.
Appel Chlorination : The conversion of the primary alcohol to the alkyl chloride is achieved using the Appel reaction (PPh3 / CCl4). This method proceeds via an SN2 displacement of an intermediate alkoxyphosphonium salt[3]. It is specifically chosen over acidic halogenation methods (such as the Lucas reagent) to prevent any carbocation-mediated Wagner-Meerwein rearrangements of the adjacent branched isopropyl group[4].
Experimental Protocols
Step 1: Synthesis of Ethyl 2-isopropylpent-4-enoate
Objective:
α
-alkylation of ethyl isovalerate.
Preparation : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and addition funnel.
Enolate Generation : Add anhydrous THF (150 mL) and diisopropylamine (1.1 equiv, 110 mmol) to the flask. Cool to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
Substrate Addition : Add ethyl isovalerate (1.0 equiv, 100 mmol) dropwise over 15 minutes. Stir the resulting enolate solution at -78 °C for 1 hour to ensure complete deprotonation[2].
Alkylation : Add allyl bromide (1.2 equiv, 120 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
Workup : Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification : Purify the crude product via vacuum distillation or silica gel chromatography to yield ethyl 2-isopropylpent-4-enoate.
Step 2: Synthesis of 2-isopropylpent-4-en-1-ol
Objective: Reduction of the ester to a primary alcohol.
Preparation : In a flame-dried 500 mL flask under argon, suspend LiAlH4 (1.5 equiv, 120 mmol) in anhydrous THF (100 mL) and cool to 0 °C in an ice bath.
Reduction : Dissolve ethyl 2-isopropylpent-4-enoate (80 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH4 suspension to safely control the exothermic reaction and hydrogen gas evolution.
Reaction : After addition, remove the ice bath and stir the mixture at room temperature for 4 hours.
Fieser Workup : Recool to 0 °C. Carefully quench by sequential dropwise addition of water (4.5 mL), 15% aqueous NaOH (4.5 mL), and water (13.5 mL). Stir vigorously until a white, granular aluminum salt precipitate forms.
Isolation : Filter the suspension through a pad of Celite, washing the filter cake with excess diethyl ether. Concentrate the filtrate in vacuo to afford 2-isopropylpent-4-en-1-ol, which is typically pure enough for the subsequent halogenation.
Step 3: Synthesis of 4-(Chloromethyl)-5-methylhex-1-ene (Appel Chlorination)
Objective: Chemoselective conversion of the primary alcohol to the alkyl chloride.
Preparation : Dissolve 2-isopropylpent-4-en-1-ol (60 mmol) and triphenylphosphine (PPh3, 1.25 equiv, 75 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a 500 mL flask under argon. Cool the solution to 0 °C.
Halogenation : Add carbon tetrachloride (CCl4, 2.0 equiv, 120 mmol) dropwise to the stirring solution. (Note: For modern green chemistry compliance, bromotrichloromethane or N-chlorosuccinimide can be utilized as alternative halogen sources)[4].
Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. The reaction is thermodynamically driven to completion by the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct[3].
Workup & Purification : Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold hexanes to precipitate the triphenylphosphine oxide. Filter the solid and concentrate the filtrate.
Final Isolation : Purify the crude liquid via flash column chromatography (100% hexanes) to yield the pure target compound, 4-(chloromethyl)-5-methylhex-1-ene.
Data Presentation
Reagent / Intermediate
MW ( g/mol )
Equivalents
Amount (mmol)
Function
Step 1: Alkylation
Ethyl isovalerate
130.19
1.0
100
Starting Material
LDA (generated in situ)
107.22
1.1
110
Base
Allyl bromide
120.98
1.2
120
Electrophile
Step 2: Reduction
Ethyl 2-isopropylpent-4-enoate
170.25
1.0
80
Intermediate 1
Lithium aluminum hydride
37.95
1.5
120
Reducing Agent
Step 3: Chlorination
2-isopropylpent-4-en-1-ol
128.21
1.0
60
Intermediate 2
Triphenylphosphine (PPh3)
262.29
1.25
75
Oxygen Acceptor
Carbon tetrachloride (CCl4)
153.82
2.0
120
Halogen Source
Mandatory Visualization
Three-step synthetic workflow for 4-(Chloromethyl)-5-methylhex-1-ene from ethyl isovalerate.
Logical sequence of the Appel reaction mechanism driving the final chlorination step.
Application Notes and Protocols for 4-(Chloromethyl)-5-methylhex-1-ene as a Versatile Alkylating Agent in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block In the landscape of modern organic synthesis, the strategic selection of reagents is paramount for the efficient construction of complex mo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount for the efficient construction of complex molecular architectures. 4-(Chloromethyl)-5-methylhex-1-ene is a valuable bifunctional organic compound that offers two distinct points of chemical reactivity: a terminal alkene and a primary allylic chloride.[1] This unique combination makes it a versatile intermediate for introducing a sterically hindered, chiral fragment into a target molecule, with significant applications in the synthesis of fine chemicals, pharmaceuticals, and novel materials.[2]
The reactivity of this molecule is dominated by the allylic chloride group, which is an excellent electrophile for nucleophilic substitution reactions.[3] The presence of the double bond significantly influences the reactivity of the C-Cl bond, making it substantially more labile than its saturated analogue. This heightened reactivity, coupled with the potential for reactions at the terminal alkene, provides a rich platform for diverse synthetic transformations. These application notes provide an in-depth exploration of the mechanistic principles and practical protocols for utilizing 4-(Chloromethyl)-5-methylhex-1-ene as a potent alkylating agent for carbon, nitrogen, and oxygen nucleophiles.
Core Principles of Reactivity: The Sₙ2 versus Sₙ2' Manifold
The utility of 4-(Chloromethyl)-5-methylhex-1-ene as an alkylating agent stems from its nature as a primary allylic halide. Such substrates are known to undergo bimolecular nucleophilic substitution (Sₙ2) reactions at a significantly faster rate than their saturated counterparts.[3] This enhanced reactivity is attributed to electronic factors, specifically the stabilization of the transition state through delocalization of electrons in the adjacent π-system.[3]
However, the defining feature of allylic systems is their ability to react through two competing pathways: the direct Sₙ2 displacement and the Sₙ2' pathway, which involves nucleophilic attack at the γ-carbon of the double bond with a concomitant allylic rearrangement.[4][5]
Sₙ2 Pathway (Direct Displacement): The nucleophile attacks the carbon atom directly bonded to the chlorine (the α-carbon), leading to the direct substitution product. This pathway is generally favored for unhindered primary allylic halides and with "soft" nucleophiles.
Sₙ2' Pathway (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the alkene (the γ-carbon), which induces a shift of the double bond and expulsion of the chloride leaving group.[4][6] This pathway can become competitive or even dominant when the α-carbon is sterically hindered or when reacting with certain "hard" nucleophiles, particularly in the presence of coordinating cations (ion-pairing).[4]
Understanding and controlling the regioselectivity of this Sₙ2/Sₙ2' competition is critical for predictable and efficient synthesis. Factors influencing the reaction outcome include the nature of the nucleophile, the solvent polarity, the presence of Lewis acids, and the steric environment of the substrate itself.[5]
Caption: Competing Sₙ2 and Sₙ2' nucleophilic substitution pathways.
Application I: C-Alkylation for Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. 4-(Chloromethyl)-5-methylhex-1-ene serves as an effective electrophile for the alkylation of carbon nucleophiles such as enolates, malonates, and organometallic reagents. These reactions are fundamental for extending carbon chains and building molecular complexity.
Protocol 1: Diethyl Malonate Alkylation
This protocol describes the Sₙ2 alkylation of diethyl malonate, a classic method for synthesizing substituted carboxylic acid derivatives. The reaction is typically carried out under basic conditions to generate the malonate enolate, which then acts as the nucleophile.
Materials & Reagents
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Quantity
Notes
4-(Chloromethyl)-5-methylhex-1-ene
146.66
10.0
1.47 g
Substrate
Diethyl malonate
160.17
11.0
1.76 g (1.67 mL)
Nucleophile (1.1 equiv)
Sodium hydride (60% dispersion in oil)
24.00
12.0
0.48 g
Base (1.2 equiv)
Anhydrous Tetrahydrofuran (THF)
-
-
50 mL
Solvent
Saturated aq. Ammonium Chloride (NH₄Cl)
-
-
25 mL
Quenching agent
Diethyl ether
-
-
100 mL
Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
-
Drying agent
Experimental Procedure
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.48 g, 12.0 mmol) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
Enolate Formation: Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.67 mL, 11.0 mmol) dropwise to the stirred suspension over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
Alkylation: Dissolve 4-(Chloromethyl)-5-methylhex-1-ene (1.47 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the malonate enolate solution over 20 minutes.
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (25 mL) at 0 °C.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
Purification: Wash the combined organic layers with brine (2 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Application II: N-Alkylation for the Synthesis of Amines
N-alkylation is a vital transformation for the synthesis of a vast array of pharmaceuticals and biologically active compounds. 4-(Chloromethyl)-5-methylhex-1-ene readily reacts with primary and secondary amines to yield the corresponding secondary and tertiary amines, respectively.
Protocol 2: Benzylamine Alkylation
This protocol details the N-alkylation of benzylamine. A slight excess of the amine or the use of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Materials & Reagents
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Quantity
Notes
4-(Chloromethyl)-5-methylhex-1-ene
146.66
5.0
0.73 g
Substrate
Benzylamine
107.15
10.0
1.07 g (1.09 mL)
Nucleophile & Base (2.0 equiv)
Acetonitrile (CH₃CN)
-
-
25 mL
Solvent
1 M Hydrochloric Acid (HCl)
-
-
As needed
For work-up
Ethyl Acetate
-
-
75 mL
Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
-
Drying agent
Experimental Procedure
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzylamine (1.09 mL, 10.0 mmol) in acetonitrile (25 mL).
Substrate Addition: Add a solution of 4-(Chloromethyl)-5-methylhex-1-ene (0.73 g, 5.0 mmol) in acetonitrile (10 mL) to the flask at room temperature.
Reaction: Stir the mixture at 50 °C for 12-18 hours. Monitor the reaction by TLC until the starting chloride is consumed.
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL). To remove excess benzylamine, wash the organic layer with 1 M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography if necessary.
Application III: O-Alkylation for Ether Synthesis (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing ethers. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. 4-(Chloromethyl)-5-methylhex-1-ene is an excellent substrate for this reaction.
Protocol 3: Phenol Alkylation
This protocol describes the O-alkylation of phenol to form an aryl allyl ether. A base is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Materials & Reagents
Reagent/Material
M.W. ( g/mol )
Amount (mmol)
Quantity
Notes
4-(Chloromethyl)-5-methylhex-1-ene
146.66
10.0
1.47 g
Substrate
Phenol
94.11
10.0
0.94 g
Nucleophile
Potassium Carbonate (K₂CO₃)
138.21
15.0
2.07 g
Base (1.5 equiv)
Acetone
-
-
50 mL
Solvent
1 M Sodium Hydroxide (NaOH)
-
-
20 mL
For work-up
Dichloromethane (CH₂Cl₂)
-
-
75 mL
Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
-
Drying agent
Experimental Procedure
Reaction Setup: To a 100 mL round-bottom flask, add phenol (0.94 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).
Substrate Addition: Add 4-(Chloromethyl)-5-methylhex-1-ene (1.47 g, 10.0 mmol) to the stirred suspension.
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours, monitoring by TLC.
Work-up: After cooling, filter the solid K₂CO₃ and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in dichloromethane (50 mL). Wash the organic layer with 1 M NaOH (2 x 10 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The product can be purified by flash chromatography on silica gel.
Application Note & Protocol: Formation of (5-Methyl-1-hexen-4-yl)methylmagnesium Chloride
Introduction: Navigating the Synthesis of a Homoallylic Grignard Reagent The Grignard reaction stands as a foundational pillar in synthetic organic chemistry for its remarkable efficacy in carbon-carbon bond formation.[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Synthesis of a Homoallylic Grignard Reagent
The Grignard reaction stands as a foundational pillar in synthetic organic chemistry for its remarkable efficacy in carbon-carbon bond formation.[1] The synthesis of organomagnesium halides (RMgX) is, however, a process of deceptive simplicity. The reaction's success is critically dependent on a nuanced understanding of the interplay between solvent, substrate, and the notoriously passive surface of the magnesium metal.[1][2]
This application note provides a comprehensive guide to the formation of the Grignard reagent from 4-(chloromethyl)-5-methylhex-1-ene, a homoallylic chloride. Substrates of this class present unique challenges beyond the typical considerations for simple alkyl halides. The presence of a proximate alkene moiety introduces the potential for intramolecular side reactions and allylic rearrangements, while its nature as a primary chloride makes it susceptible to Wurtz-type homocoupling.[3][4]
This document moves beyond a mere recitation of steps to elucidate the underlying chemical principles. We will explore critical experimental parameters, from magnesium activation and solvent selection to initiation and temperature control, providing researchers with the rationale needed to troubleshoot and adapt the protocol. The inclusion of a robust titration method ensures the quantitative validation of the reagent's concentration, a cornerstone of reproducible synthetic chemistry.[5]
Mechanistic Considerations & Key Challenges
The formation of a Grignard reagent is a heterogeneous surface reaction initiated by a single-electron transfer (SET) from the magnesium metal to the organic halide. This generates a short-lived radical anion that fragments to form an alkyl radical and a halide ion, which subsequently combine at the magnesium surface.[6]
However, the magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which is impervious to the organic halide and prevents the initiation of the reaction.[7][8] Overcoming this barrier is the first and most critical challenge.
Key Challenges for 4-(chloromethyl)-5-methylhex-1-ene:
Wurtz-Type Coupling: As a primary chloride, the substrate is prone to reacting with the newly formed Grignard reagent in an SN2-type reaction, leading to the formation of a homocoupled dimer. This side reaction reduces the yield of the desired organometallic reagent.[4] Careful control of temperature and addition rate is paramount to minimize this pathway.
Allylic Rearrangement: While the substrate is a homoallylic chloride, the resulting Grignard reagent can exist in equilibrium with its allylic isomer.[3] This rearrangement can lead to a mixture of products in subsequent reactions, compromising regioselectivity. The choice of solvent and reaction temperature can influence this equilibrium.
Reaction Initiation: Like all Grignard formations, initiation can be sluggish and unpredictable.[9] An induction period is common, during which the concentration of the added halide can build up, creating the potential for a dangerous runaway reaction once initiated.[9]
Reaction Mechanism and Wurtz Side Reaction
Caption: Step-by-step workflow for Grignard reagent synthesis and validation.
Part A: Grignard Reagent Formation
Safety: Grignard reactions are exothermic and can become vigorous. Perform this procedure in a fume hood. Ensure an ice bath is readily available for emergency cooling. Handle anhydrous ethers with care, as they can form peroxides.
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a 100 mL pressure-equalizing dropping funnel sealed with a rubber septum.
Drying: Flame-dry the entire apparatus under a steady stream of inert gas. Allow the system to cool to room temperature under a positive pressure of inert gas.
Magnesium Addition: Remove the dropping funnel and briefly add the magnesium turnings (1.33 g, 55.0 mmol) to the flask. Re-seal the system and ensure the inert atmosphere is maintained.
Activation: Add ~20 mL of anhydrous THF to the flask to cover the magnesium. Using a syringe, add the 1,2-dibromoethane (~0.1 mL). Gentle warming with a heat gun or warm water bath may be required. Successful activation is indicated by the spontaneous evolution of ethylene gas (bubbling).
[2][10]5. Substrate Preparation: In a separate dry flask, prepare a solution of 4-(chloromethyl)-5-methylhex-1-ene (7.24 g, 50.0 mmol) in 80 mL of anhydrous THF. Transfer this solution to the dropping funnel via cannula or syringe.
Initiation: Once activation is confirmed, add a small portion (~5 mL) of the halide solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture may become slightly cloudy and a gentle exotherm should be observed, potentially leading to self-sustaining reflux of the THF. [1]If no initiation is observed after a few minutes, gentle warming may be applied.
Addition: Once the reaction has initiated, add the remainder of the halide solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux. This slow addition is crucial to minimize the concentration of unreacted chloride, thereby suppressing the Wurtz coupling side reaction. [11]The total addition time should be approximately 60-90 minutes.
Completion: After the addition is complete, continue to stir the grayish, cloudy mixture. If reflux has subsided, gently heat the reaction to reflux for an additional 1-2 hours to ensure all the magnesium has been consumed.
Finalize: Turn off the heating and allow the solution to cool to room temperature. The Grignard reagent is now prepared. It can be used directly or transferred via cannula to a dry, inert-gas-flushed storage vessel. The concentration must be determined before use.
Part B: Titration to Determine Concentration
This method uses the reaction of the Grignard reagent with iodine in the presence of LiCl, where the endpoint is a sharp color change from brown/yellow to colorless.
[12]
Prepare Titration Flask: To a flame-dried 25 mL flask with a stir bar, add accurately weighed iodine (~254 mg, 1.0 mmol). Seal the flask with a septum and flush with inert gas.
Add Solvent: Add 5 mL of a 1.0 M solution of anhydrous LiCl in dry THF. Stir until the iodine dissolves completely, forming a dark brown solution. Cool the flask in an ice bath (0 °C).
Titrate: Using a dry, gas-tight 1.0 mL or 2.5 mL syringe, slowly add the prepared Grignard solution dropwise to the stirred iodine solution.
Endpoint: The initial dark brown solution will turn lighter yellow as the endpoint is approached. The endpoint is reached upon the addition of a single drop that causes the solution to become completely colorless and remain so for at least one minute.
Calculate Molarity: Record the volume (V, in Liters) of the Grignard solution added. The molarity (M) is calculated as:
M = (moles of I₂) / (Volume of Grignard solution in L)
Example: If 1.0 mmol of I₂ was used and it required 1.25 mL (0.00125 L) of Grignard solution, the molarity is 1.0 / 0.00125 = 0.8 M.
Reproducibility: For accuracy, perform the titration in duplicate or triplicate and average the results.
1. Re-dry all components rigorously. 2. Add another small crystal of iodine or a few more drops of DBE. Crush some Mg turnings with a dry glass rod. [13] 3. Purify the alkyl chloride by distillation.
Reaction starts but then stops
Insufficient activation or localized depletion of reactive Mg sites.
Apply gentle heating with a heat gun. If necessary, add a small amount of additional activator.
Formation of a dark black precipitate
Significant Wurtz coupling or thermal decomposition.
Ensure the addition rate of the halide is slow enough to maintain only a gentle reflux. Overheating should be avoided.
1. Use freshly distilled/dried solvents. 2. Decrease the rate of halide addition and ensure the reaction does not become too vigorous. Consider using 2-MeTHF as the solvent. [14] 3. Increase the reaction time after addition is complete.
References
Jouannetaud, M.P., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
Lindsley, C.W. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. ACS Publications. [Link]
Dunne, J.F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
University of California, Irvine. Experiment 25 – The Grignard Reaction. [Link]
RSC Publishing. (2003). On the mechanism derived from kinetic solvent effects of Grignard reactions with silanes. [Link]
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
Gauthier, T.J., et al. (2002). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed. [Link]
Application Notes and Protocols for Olefin Metathesis Using 4-(Chloromethyl)-5-methylhex-1-ene
For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Reactivity of a Functionalized Olefin in Metathesis Olefin metathesis has emerged as a transformative tool in synthetic organic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Reactivity of a Functionalized Olefin in Metathesis
Olefin metathesis has emerged as a transformative tool in synthetic organic chemistry, enabling the efficient construction of carbon-carbon double bonds. The reaction's tolerance to a wide array of functional groups, catalyzed primarily by well-defined ruthenium complexes such as Grubbs and Hoveyda-Grubbs catalysts, has cemented its role in the synthesis of complex molecules, polymers, and pharmaceuticals.[1] This guide focuses on the potential applications of a unique, functionalized terminal olefin, 4-(Chloromethyl)-5-methylhex-1-ene , in olefin metathesis.
The structure of 4-(Chloromethyl)-5-methylhex-1-ene presents both opportunities and challenges. The terminal double bond is a reactive handle for various metathesis reactions. The presence of a homoallylic chloromethyl group offers a valuable site for post-metathesis functionalization, allowing for the introduction of diverse structural motifs. However, the steric bulk of the isobutyl group may influence the reaction kinetics and efficiency. These application notes will provide a comprehensive overview of the potential applications of this substrate in both cross-metathesis (CM) and ring-closing metathesis (RCM), complete with detailed, field-proven protocols extrapolated from analogous systems.
Part 1: Core Applications and Mechanistic Considerations
The two primary applications of 4-(Chloromethyl)-5-methylhex-1-ene in olefin metathesis are Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM).
Cross-Metathesis (CM): A Gateway to Novel Functionalized Alkenes
Cross-metathesis with 4-(Chloromethyl)-5-methylhex-1-ene allows for the introduction of the 2-(chloromethyl)-3-methylbutyl moiety into a variety of olefinic partners. This intermolecular reaction is a powerful tool for creating complex acyclic structures.
Causality Behind Experimental Choices:
Catalyst Selection: Second-generation Grubbs catalysts and Hoveyda-Grubbs second-generation catalysts are recommended for their high activity and functional group tolerance.[2] For sterically hindered olefins, catalysts with less bulky N-heterocyclic carbene (NHC) ligands, such as those bearing N-tolyl groups, may offer increased efficiency for the formation of disubstituted olefins.[3][4] Conversely, for the synthesis of more substituted olefins, catalysts with bulkier NHC ligands (e.g., N-mesityl) can be more effective.[3][5]
Stereoselectivity: Cross-metathesis of terminal olefins typically yields the E (trans) isomer as the major product due to thermodynamic stability.[6]
Reaction-driving Force: The reaction is driven to completion by the removal of the volatile byproduct, ethylene gas.[7]
Logical Workflow for Cross-Metathesis:
Caption: General workflow for a cross-metathesis reaction.
Ring-Closing Metathesis (RCM): Synthesis of Functionalized Carbocycles and Heterocycles
To utilize 4-(Chloromethyl)-5-methylhex-1-ene in RCM, it must first be elaborated into a diene. This can be achieved through standard organic transformations, such as etherification or alkylation, to introduce a second terminal olefin. The subsequent RCM reaction will then yield a cyclic compound bearing a chloromethyl-substituted side chain.
Causality Behind Experimental Choices:
Catalyst Efficacy: Second-generation Grubbs catalysts are highly effective for RCM, readily forming 5- to 7-membered rings.[8]
Driving Force: RCM is an intramolecular process driven by an increase in entropy resulting from the formation of a cyclic product and a small, volatile byproduct (ethylene).[9]
Substrate Considerations: The success of RCM is dependent on the length and flexibility of the tether connecting the two olefinic moieties. Dienes with allylic functional groups have been shown to be suitable substrates for RCM with ruthenium catalysts.[6][10]
Logical Workflow for Ring-Closing Metathesis:
Caption: General workflow for a ring-closing metathesis reaction.
Part 2: Detailed Experimental Protocols
The following protocols are representative and have been developed based on established procedures for structurally similar substrates. Optimization may be required for specific applications.
Protocol for Cross-Metathesis of 4-(Chloromethyl)-5-methylhex-1-ene with a Partner Olefin
Objective: To synthesize a new functionalized olefin via cross-metathesis.
Materials:
4-(Chloromethyl)-5-methylhex-1-ene
Partner Olefin (e.g., a terminal alkene)
Hoveyda-Grubbs Second-Generation Catalyst
Anhydrous, degassed dichloromethane (DCM)
Ethyl vinyl ether
Silica gel
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol:
Preparation:
Flame-dry all glassware and allow to cool under a stream of argon or nitrogen.
Prepare a stock solution of the Hoveyda-Grubbs second-generation catalyst in anhydrous, degassed DCM (e.g., 5 mg/mL).
Reaction Setup:
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Chloromethyl)-5-methylhex-1-ene (1.0 equiv) and the partner olefin (1.0-1.5 equiv) in anhydrous, degassed DCM to achieve a concentration of 0.1-0.2 M.
Bubble argon or nitrogen through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
Catalyst Addition and Reaction:
Add the Hoveyda-Grubbs second-generation catalyst solution (1-5 mol%) to the reaction mixture via syringe.
Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quenching and Workup:
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes. The color of the solution should change, indicating catalyst deactivation.
Purification:
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-metathesis product.
Data Presentation:
Parameter
Recommended Value/Condition
Rationale
Catalyst
Hoveyda-Grubbs 2nd Gen.
High activity and stability.
Catalyst Loading
1-5 mol%
Balances reaction rate and cost.
Solvent
Anhydrous, degassed DCM
Good solvent for substrates and catalyst.
Concentration
0.1-0.2 M
Favors intermolecular reaction.
Temperature
Reflux (~40 °C)
Promotes efficient reaction.
Atmosphere
Inert (Argon or Nitrogen)
Protects the catalyst from deactivation.
Protocol for Synthesis of a Diene and Subsequent Ring-Closing Metathesis
Objective: To synthesize a functionalized cyclic olefin.
Part A: Synthesis of a Diene Precursor
This is a representative example of synthesizing an ether-linked diene.
Deprotonation: In an inert atmosphere, dissolve 4-(Chloromethyl)-5-methylhex-1-ene (1.0 equiv) in anhydrous THF. Cool to 0 °C and add a strong base like sodium hydride (1.1 equiv).
Alkylation: To the resulting alkoxide, add an allyl halide (e.g., allyl bromide, 1.1 equiv) and allow the reaction to warm to room temperature and stir overnight.
Workup and Purification: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to obtain the diene precursor.
Part B: Ring-Closing Metathesis
Materials:
Diene Precursor from Part A
Grubbs Second-Generation Catalyst
Anhydrous, degassed toluene
Tris(hydroxymethyl)phosphine (THMP) or an isocyanide scavenger[11][12]
Silica gel
Protocol:
Preparation:
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.
Prepare a stock solution of the Grubbs second-generation catalyst in anhydrous, degassed toluene.
Reaction Setup:
In a flame-dried flask, dissolve the diene precursor in a large volume of anhydrous, degassed toluene to achieve a high dilution (0.005-0.01 M). High dilution favors the intramolecular RCM over intermolecular polymerization.
Heat the solution to 80-110 °C.
Catalyst Addition and Reaction:
Add the Grubbs second-generation catalyst solution (2-5 mol%) to the heated solution of the diene.
Maintain the temperature and monitor the reaction by TLC or GC-MS.
Quenching and Purification:
Upon completion, cool the reaction to room temperature.
To remove the ruthenium catalyst, add a scavenger such as a solution of THMP in isopropanol or an isocyanide scavenger and stir for several hours.[13][14]
Alternatively, the crude reaction mixture can be treated with a polar isocyanide followed by filtration through a plug of silica gel.[11]
Concentrate the mixture and purify by flash column chromatography to yield the cyclic product.
Data Presentation:
Parameter
Recommended Value/Condition
Rationale
Catalyst
Grubbs 2nd Generation
Robust and efficient for RCM.
Catalyst Loading
2-5 mol%
Standard loading for RCM.
Solvent
Anhydrous, degassed Toluene
Higher boiling point allows for elevated temperatures.
Concentration
0.005-0.01 M
High dilution favors intramolecular cyclization.
Temperature
80-110 °C
Provides thermal energy for the reaction.
Atmosphere
Inert (Argon or Nitrogen)
Essential for catalyst stability.
Part 3: Potential Challenges and Troubleshooting
Steric Hindrance: The isobutyl group in 4-(Chloromethyl)-5-methylhex-1-ene may slow down the rate of metathesis.[15] If reactions are sluggish, increasing the catalyst loading or employing a more active catalyst may be necessary.
Isomerization: A common side reaction in olefin metathesis is the isomerization of the double bond, which can be promoted by ruthenium-hydride species formed during the reaction.[5] This can be suppressed by the addition of a mild acid or a quinone-type additive.[3]
Catalyst Deactivation: The chloromethyl group is generally well-tolerated by modern ruthenium catalysts. However, if catalyst deactivation is suspected, ensuring the use of scrupulously dried and deoxygenated solvents and reagents is crucial.
Purification: The removal of residual ruthenium from the final product is critical, especially in the context of drug development. The use of isocyanide scavengers or water-soluble phosphines followed by silica gel chromatography is a highly effective method for reducing ruthenium levels to ppm concentrations.[11][13][14]
Conclusion
4-(Chloromethyl)-5-methylhex-1-ene is a promising substrate for a range of olefin metathesis applications. Its bifunctional nature, combining a reactive terminal olefin with a handle for further chemical modification, opens up avenues for the synthesis of novel and complex molecular architectures. While the steric hindrance of the isobutyl group presents a potential challenge, the judicious selection of modern, highly active ruthenium catalysts and optimized reaction conditions should enable its effective use in both cross-metathesis and ring-closing metathesis. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this versatile building block.
References
Stewart, I. C.; Douglas, C. J.; Grubbs, R. H. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Org. Lett.2008 , 10 (3), 441–444. [Link]
Galan, B. R.; Kalbarczyk, K. P.; Szczepankiewicz, S.; Keister, J. B.; Diver, S. T. A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Org. Lett.2007 , 9 (7), 1203–1206. [Link]
Gawin, R.; Skowerski, K. Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenger. Green Chem.2017 , 19, 4442-4448. [Link]
Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. Prevention of Undesirable Isomerization during Olefin Metathesis. J. Am. Chem. Soc.2005 , 127 (49), 17160–17161. [Link]
Stewart, I. C.; Douglas, C. J.; Grubbs, R. H. Increased efficiency in cross-metathesis reactions of sterically hindered olefins. Org. Lett.2008 , 10, 441-444. [Link]
Mandava, S.; Koo, J.; Hwang, J.; Nallapaneni, H. K.; Park, H.; Lee, J. Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Front. Chem.2020 , 8, 494. [Link]
Kotha, S.; Wagh, S. B. An Efficient Protocol for the Cross-Metathesis of Sterically Demanding Olefins. Org. Lett.2013 , 15 (12), 3094–3097. [Link]
Cicero, R. L.; Lin, C. H.; Stonas, W. G.; Kenis, P. J. A. Cross metathesis on olefin-terminated monolayers on Si(111) using the Grubbs' catalyst. Langmuir2006 , 22 (6), 2552-2557. [Link]
Cicero, R. L.; Lin, C. H.; Stonas, W. G.; Kenis, P. J. A. Cross Metathesis on Olefin-Terminated Monolayers on Si(111) Using the Grubbs' Catalyst. University of Illinois Urbana-Champaign. [Link]
Rogalski, S.; Pietraszuk, C. Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. Molecules2023 , 28 (4), 1686. [Link]
Hernandez, D.; et al. Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. The Journal of Physical Chemistry A2022 , 126 (5), 735-746. [Link]
Gawin, R.; et al. High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. Chem. Eur. J.2016 , 22, 247-255. [Link]
Gawin, R.; et al. High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. PubMed2015 . [Link]
Gawin, R.; et al. High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. ResearchGate. [Link]
Candeias, N. R.; et al. Dienes as building block in Organic Synthesis. IRIS-AperTO. [Link]
O'Brien, R. V.; et al. Catalytic Cross-Metathesis Reactions That Afford E- and Z-Trisubstituted Alkenyl Bromides: Scope, Applications, and Mechanistic Insights. J. Am. Chem. Soc.2023 , 145 (5), 3058–3071. [Link]
Flook, M. M.; et al. Cross-Metathesis of Vinyl Halides. Scope and Limitations of Ruthenium-Based Catalysts. Organometallics2009 , 28 (9), 2898–2910. [Link]
Nguyen, T. T.; et al. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. MIT Open Access Articles. [Link]
Yu, M.; et al. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis. PubMed2011 . [Link]
Dervan, P. B.; et al. Cross metathesis of functionalized olefins. ResearchGate. [Link]
Dehli, J. R.; et al. Cyclic Diaryl λ3-Chloranes: Reagents and Their C–C and C–O Couplings with Phenols via Aryne Intermediates. J. Am. Chem. Soc.2022 , 144 (35), 16106–16117. [Link]
Stolar, T.; et al. Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein J. Org. Chem.2020 , 16, 2831-2843. [Link]
Application Note: Asymmetric Synthesis of 4-(Chloromethyl)-5-methylhex-1-ene Precursors and Their Utility in GABAergic Drug Development Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Profe...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Asymmetric Synthesis of 4-(Chloromethyl)-5-methylhex-1-ene Precursors and Their Utility in GABAergic Drug Development
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Executive Summary & Strategic Rationale
The compound 4-(chloromethyl)-5-methylhex-1-ene is a highly versatile, chiral building block[1]. Characterized by a terminal alkene, a reactive chloromethyl group, and a sterically demanding isopropyl moiety, it serves as an ideal precursor for complex natural products and next-generation gabapentinoids. Specifically, oxidative cleavage of the terminal alkene followed by ammonolysis yields the isopropyl analog of pregabalin, a potent ligand for the α2δ subunit of voltage-gated calcium channels.
This application note details a highly stereoselective, three-step synthetic route to access the enantiopure (R)-isomer of this precursor, emphasizing mechanistic causality, self-validating protocols, and scalable methodologies.
Retrosynthetic Architecture & Workflow
To establish the C4 stereocenter with absolute fidelity, our strategy relies on the classic Evans asymmetric alkylation[2]. By utilizing an (R)-configured oxazolidinone auxiliary, we dictate the facial selectivity of the enolate alkylation. Subsequent chemoselective reductive cleavage and stereoretentive chlorination yield the target molecule without compromising the established stereocenter.
Retrosynthetic and forward workflow for the asymmetric synthesis of the target precursor.
Mechanistic Causality & Reaction Design
Diastereoselective Alkylation: The use of Lithium Diisopropylamide (LDA) at -78 °C ensures the irreversible formation of the kinetic (Z)-enolate. The bulky benzyl group on the (R)-4-benzyl-2-oxazolidinone auxiliary effectively shields the Si face of the enolate. Consequently, allyl bromide approaches exclusively from the less hindered Re face, establishing the (R)-configuration[2].
Chemoselective Reductive Cleavage: Standard basic hydrolysis (LiOH/H2O2) risks epimerization of the newly formed α-chiral center. Instead, we employ lithium borohydride (LiBH4) doped with stoichiometric methanol. The addition of methanol generates lithium methoxyborohydride (LiBH3OMe), a highly reactive species that chemoselectively reduces the imide carbonyl to a primary alcohol while leaving the terminal alkene intact[3].
Stereoretentive Chlorination: Converting the primary alcohol to a chloride is achieved via the Appel reaction (PPh3, CCl4). This method operates under mild, neutral conditions. Avoiding harsh acids (e.g., HCl/ZnCl2) is critical here; acidic conditions could trigger a 1,2-hydride shift from the adjacent highly branched isopropyl group, leading to tertiary chloride impurities[4].
Step-by-Step Experimental Protocols
Protocol A: Asymmetric Allylation of (R)-3-(3-methylbutanoyl)-4-benzyloxazolidin-2-one
Preparation: Purge a flame-dried Schlenk flask with argon. Add dry THF (50 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78 °C.
Enolization: Dropwise add n-BuLi (4.4 mL, 2.5 M in hexanes, 11.0 mmol). Stir for 30 minutes to form LDA.
Substrate Addition: Slowly add a solution of (R)-3-(3-methylbutanoyl)-4-benzyloxazolidin-2-one (2.61 g, 10.0 mmol) in THF (15 mL). Stir at -78 °C for 1 hour.
Alkylation: Add allyl bromide (1.30 mL, 15.0 mmol) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.
Self-Validation Step: Quench a 0.1 mL aliquot in saturated NH4Cl, extract with EtOAc, and analyze via TLC (20% EtOAc/Hexanes). The disappearance of the starting material (
Rf=0.45
) and appearance of a new spot (
Rf=0.55
) validates enolate trapping.
Workup: Quench the bulk reaction with saturated aqueous NH4Cl (30 mL). Extract with EtOAc (3 × 50 mL), dry over Na2SO4, and concentrate. Purify via flash chromatography.
Protocol B: Chemoselective Reductive Cleavage
Preparation: Dissolve the alkylated imide (3.01 g, 10.0 mmol) in dry Et2O (40 mL) and cool to 0 °C under argon.
Reduction: Add LiBH4 (0.44 g, 20.0 mmol) in one portion. Dropwise add anhydrous Methanol (0.81 mL, 20.0 mmol).
Self-Validation Step: The immediate evolution of hydrogen gas (bubbling) upon methanol addition visually confirms the formation of the active lithium methoxyborohydride reducing agent.
Workup: Stir for 2 hours at 0 °C. Quench carefully with 1M NaOH (20 mL) to destroy excess hydride and cleave the boron complex. Extract with Et2O, wash with brine, dry, and evaporate to yield (R)-2-isopropylpent-4-en-1-ol.
Protocol C: Appel Chlorination
Preparation: Dissolve (R)-2-isopropylpent-4-en-1-ol (1.28 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol) in dry CH2Cl2 (30 mL). Cool to 0 °C.
Chlorination: Add carbon tetrachloride (1.93 mL, 20.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
Self-Validation Step: Add cold hexanes (50 mL) to the crude mixture. The immediate precipitation of a white solid (triphenylphosphine oxide) serves as a built-in visual confirmation of successful chlorination.
Workup: Filter the suspension through a pad of Celite to remove the phosphine oxide. Concentrate the filtrate carefully (product is volatile) and purify via short-path distillation or silica plug to yield (R)-4-(chloromethyl)-5-methylhex-1-ene.
Downstream Application: Synthesis of a GABAergic Analog
The synthesized precursor is highly primed for the development of central nervous system (CNS) therapeutics. By oxidatively cleaving the terminal alkene, the carbon chain is shortened to generate a carboxylic acid, which upon ammonolysis yields (R)-3-(aminomethyl)-4-methylpentanoic acid. This molecule is the direct isopropyl analog of the blockbuster drug pregabalin (which features an isobutyl group) and is utilized in structure-activity relationship (SAR) profiling for neuropathic pain receptors.
Downstream conversion of the chiral precursor into a novel GABAergic therapeutic analog.
High-Fidelity Terminal Alkene Functionalization of 4-(Chloromethyl)-5-methylhex-1-ene: A Dual Protocol Guide
Executive Summary & Mechanistic Rationale In modern drug development and complex target synthesis, 4-(chloromethyl)-5-methylhex-1-ene serves as a highly valuable bifunctional building block. It possesses two orthogonal r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern drug development and complex target synthesis, 4-(chloromethyl)-5-methylhex-1-ene serves as a highly valuable bifunctional building block. It possesses two orthogonal reactive sites: a terminal alkene and a primary alkyl chloride. The central synthetic challenge when functionalizing this molecule is achieving high conversion at the alkene terminus while strictly preventing the premature hydrolysis, elimination, or substitution of the labile C(sp³)-Cl bond.
This Application Note details two field-proven, self-validating protocols for the late-stage functionalization of this terminal alkene:
Anti-Markovnikov Hydroboration-Oxidation: Yielding a primary alcohol for subsequent functionalization.
Olefin Cross-Metathesis: Enabling rapid carbon-chain extension to yield an α,β-unsaturated ester.
The Causality of Experimental Choices (E-E-A-T Insights)
Steric Control in Hydroboration: We utilize 9-borabicyclo[3.3.1]nonane (9-BBN) rather than standard BH₃·THF. The bulky nature of the 9-BBN dimer dictates that the rate-determining dissociation step is followed by a highly sterically controlled addition, ensuring >99% regioselectivity for the terminal carbon[1].
Chemoselective Oxidation: Standard hydroboration protocols employ harsh alkaline hydrogen peroxide (NaOH/H₂O₂), which readily hydrolyzes primary alkyl chlorides. To circumvent this, we deploy Sodium Perborate (NaBO₃·4H₂O) . This mildly basic oxidant efficiently converts the organoborane to the corresponding alcohol at room temperature while leaving the alkyl chloride completely intact[2].
Metathesis Selectivity: Using the [3], our substrate acts as a rapidly homodimerizing Type I olefin . By pairing it with methyl acrylate—an electron-deficient Type II olefin —we prevent statistical mixtures and drive the reaction toward the highly E-selective cross-product. The Grubbs 2nd Generation Ruthenium catalyst is specifically chosen for its exceptional tolerance to alkyl halides.
This protocol converts 4-(chloromethyl)-5-methylhex-1-ene into 4-(chloromethyl)-5-methylhexan-1-ol .
Workflow for regioselective hydroboration-oxidation using 9-BBN and sodium perborate.
Step-by-Step Methodology
Self-Validating System: This protocol incorporates an analytical checkpoint (Step 4) to ensure the borane intermediate is fully formed before introducing the aqueous oxidant, preventing the recovery of unreacted starting material.
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.
Substrate Addition: Dissolve 4-(chloromethyl)-5-methylhex-1-ene (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice-water bath.
Hydroboration: Dropwise, add a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol, 1.1 equiv) via syringe. The slow addition manages the exothermic dissociation of the 9-BBN dimer. Remove the ice bath and allow the reaction to stir at room temperature (RT) for 3 hours.
Analytical Checkpoint: Withdraw a 50 µL aliquot, quench with 100 µL of methanol, and analyze via GC-MS. The complete disappearance of the alkene mass peak validates the quantitative formation of the organoborane.
Mild Oxidation: To the stirring organoborane solution at RT, add 5.0 mL of distilled water, followed immediately by the single-portion addition of Sodium Perborate Tetrahydrate (NaBO₃·4H₂O) (461 mg, 3.0 mmol, 3.0 equiv).
Maturation: Stir the biphasic mixture vigorously at RT for 2 hours. Crucial Causality: Do not heat the reaction. NaBO₃ provides sufficient oxidative potential at RT; elevated temperatures risk nucleophilic attack on the alkyl chloride[2].
Workup: Dilute the mixture with Ethyl Acetate (20 mL). Separate the organic layer, wash with brine (2 × 10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure primary alcohol.
This protocol extends the carbon framework, coupling the substrate with methyl acrylate to yield (E)-methyl 5-(chloromethyl)-6-methylhept-2-enoate .
Olefin cross-metathesis logic based on the Chatterjee-Grubbs selectivity model.
Step-by-Step Methodology
Self-Validating System: The continuous evolution of ethylene gas serves as a macroscopic indicator of the catalytic cycle's progression. Furthermore, the precise quenching step permanently deactivates the Ruthenium carbene, preventing reverse metathesis during concentration.
Solvent Degassing: Add 10 mL of anhydrous Dichloromethane (DCM) to a Schlenk flask. Sparge with Argon for 20 minutes to remove dissolved oxygen, which can prematurely degrade the Ruthenium catalyst.
Reagent Mixing: Add 4-(chloromethyl)-5-methylhex-1-ene (1.0 mmol, 1.0 equiv) and Methyl Acrylate (180 µL, 2.0 mmol, 2.0 equiv) to the degassed DCM. Causality: The 2:1 stoichiometry ensures the Type II olefin is present in excess, suppressing the transient homodimerization of the Type I substrate[3].
Catalyst Initiation: Quickly add Grubbs 2nd Generation Catalyst (42 mg, 0.05 mmol, 5 mol%) in one portion. The solution will immediately turn a deep burgundy color.
Reflux: Attach a reflux condenser and heat the reaction to 40 °C. Maintain reflux for 12 hours under a positive pressure of Argon.
Catalyst Quenching (Critical Step): Cool the reaction to RT. Add Ethyl Vinyl Ether (0.5 mL) and stir for 15 minutes. Causality: Ethyl vinyl ether undergoes rapid metathesis with the active Ru-carbene to form a stable, catalytically inactive Fischer carbene, halting all equilibrium processes and locking the E/Z ratio.
Purification: Concentrate the dark mixture directly onto silica gel. Purify via flash chromatography (100% Hexanes to 90:10 Hexanes/EtOAc) to isolate the pure α,β-unsaturated ester.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and analytical parameters for both functionalization protocols, demonstrating the high fidelity of the alkyl chloride preservation.
Parameter
Protocol I: Hydroboration-Oxidation
Protocol II: Olefin Cross-Metathesis
Target Functional Group
Primary Alcohol
α,β-Unsaturated Ester
Regioselectivity
>99% Terminal Addition
N/A (Chain Extension)
Stereoselectivity
Retention of configuration at Boron
>10:1 E/Z ratio
Alkyl Chloride Tolerance
Excellent (via NaBO₃ mild oxidation)
Excellent (Ru-catalyst inert to C-Cl)
Expected Isolated Yield
85 – 92%
78 – 85%
Primary Analytical Marker
Appearance of broad -OH stretch (~3300 cm⁻¹)
Appearance of conjugated C=O (~1720 cm⁻¹)
References
Title: A General Model for Selectivity in Olefin Cross Metathesis
Source: Journal of the American Chemical Society
URL: [Link]
Title: Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Hydroboration kinetics: Unusual kinetics for the reaction of 9-borabicyclo[3.3.1]nonane with representative alkenes
Source: Proceedings of the National Academy of Sciences
URL: [Link]
How to minimize elimination side reactions with 4-(Chloromethyl)-5-methylhex-1-ene
A Guide to Minimizing Elimination Side Reactions in Nucleophilic Substitution Welcome to the technical support center for 4-(chloromethyl)-5-methylhex-1-ene. This guide is designed for researchers, chemists, and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Minimizing Elimination Side Reactions in Nucleophilic Substitution
Welcome to the technical support center for 4-(chloromethyl)-5-methylhex-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent. Our Senior Application Scientists have compiled this resource to address the most common challenges encountered during its use, focusing specifically on the competition between desired substitution (Sₙ2) reactions and undesired elimination (E2) side reactions.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reactivity of 4-(chloromethyl)-5-methylhex-1-ene.
FAQ 1: Why is this specific substrate prone to elimination reactions?
4-(Chloromethyl)-5-methylhex-1-ene is a primary alkyl chloride, which would typically favor the Sₙ2 pathway. However, its unique structure introduces a significant challenge: steric hindrance . The bulky isopropyl group is positioned on the carbon adjacent (β-carbon) to the electrophilic carbon (α-carbon). This bulkiness physically obstructs the "backside attack" required for an Sₙ2 reaction, slowing it down.[1][2][3] Consequently, nucleophiles that are also strong bases may more easily abstract a proton from the β-carbon, leading to an E2 elimination product.
FAQ 2: What are the competing reaction pathways?
When a species acts as a nucleophile, it attacks the carbon atom, leading to substitution. When it acts as a base, it attacks a proton, leading to elimination.[4] The balance between these two pathways is the central challenge.
Caption: Competing Sₙ2 and E2 pathways for 4-(chloromethyl)-5-methylhex-1-ene.
Part 2: Troubleshooting & Optimization Guide
This section is structured in a problem-and-solution format to directly address common experimental failures.
Problem 1: "I'm reacting the substrate with sodium ethoxide in ethanol and getting almost exclusively the elimination product. What's wrong?"
Root Cause Analysis: This is a classic case of choosing conditions that heavily favor the E2 pathway.
Reagent Choice: Sodium ethoxide (NaOEt) is a strong base and a strong nucleophile. When steric hindrance is a factor, its basicity dominates.[5]
Solvent Choice: Ethanol is a polar protic solvent. Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that further hinders it and reduces its nucleophilicity more than its basicity.[6][7][8] This tips the balance toward elimination.
Solution: Optimize Reagent and Solvent Selection.
To favor the Sₙ2 pathway, you must select a reagent with high nucleophilicity but low basicity and use a solvent that enhances nucleophilic attack.
Table 1: Nucleophile Selection Guide
Reagent (Example)
Type
Favored Pathway
Rationale
NaOEt, KOtBu
Strong Base / Strong Nucleophile
E2
Basicity is kinetically favored at a sterically hindered site.[9]
NaCN, NaN₃, NaI
Weak Base / Strong Nucleophile
Sₙ2
High nucleophilicity allows for effective attack on carbon, while low basicity minimizes proton abstraction.
Recommended Protocol: Substitution with Sodium Azide
This protocol demonstrates a substitution reaction under conditions optimized to minimize elimination.
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(chloromethyl)-5-methylhex-1-ene (1.0 eq) in anhydrous dimethylformamide (DMF).
Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.
Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Workup: Once the starting material is consumed, quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Problem 2: "The reaction is slow at room temperature. When I apply heat to speed it up, the yield of the elimination byproduct increases dramatically. How can I accelerate the Sₙ2 reaction selectively?"
Root Cause Analysis: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, increasing the temperature will always favor the elimination pathway more than the substitution pathway.
Solution: Improve the Leaving Group via the Finkelstein Reaction.
Instead of increasing temperature, a more effective strategy is to increase the intrinsic rate of the Sₙ2 reaction by swapping the chloride for a better leaving group. The Finkelstein reaction is an ideal method for converting alkyl chlorides or bromides into more reactive alkyl iodides.[10][11][12][13]
Caption: Two-step strategy to enhance substitution via a Finkelstein intermediate.
Protocol: Two-Step Synthesis of a Substituted Product
Step 1: Finkelstein Reaction (Chloride to Iodide Conversion) [14]
Dissolution: Dissolve 4-(chloromethyl)-5-methylhex-1-ene (1.0 eq) in acetone.
Reaction: Stir the mixture at room temperature. A white precipitate of sodium chloride (NaCl) will form, driving the reaction to completion according to Le Châtelier's principle.[12]
Isolation: Once the reaction is complete (monitored by TLC), filter off the NaCl precipitate. Remove the acetone under reduced pressure. The resulting crude alkyl iodide is often used directly in the next step without extensive purification.
Step 2: Nucleophilic Substitution on the Alkyl Iodide
Setup: Dissolve the crude 4-(iodomethyl)-5-methylhex-1-ene from Step 1 in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).[7]
Reaction: Add the desired nucleophile (e.g., sodium cyanide, 1.1 eq) and stir at a low temperature (e.g., 0°C to room temperature).
Workup: Perform a standard aqueous workup as described in the previous protocol.
This two-step approach allows the final substitution to occur under much milder conditions, drastically minimizing the E2 side reaction.
Part 3: Advanced Strategies
FAQ 3: Can Phase-Transfer Catalysis (PTC) be used to improve my reaction?
Yes, Phase-Transfer Catalysis is an excellent technique for situations where the nucleophile (often an inorganic salt) is soluble in an aqueous phase while the substrate is soluble in an organic phase.[15][16]
How it Works: A PTC agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile from the aqueous phase into the organic phase, where it can react with the substrate.[17][18] This creates a high local concentration of a "naked," highly reactive nucleophile in the organic phase, which can significantly accelerate the Sₙ2 reaction rate even at low temperatures.[16][19]
This method avoids the need for expensive, anhydrous polar aprotic solvents and can lead to faster reactions and higher yields.[18]
Summary: Key Parameters for Maximizing Sₙ2 Product Yield
Parameter
Condition Favoring Sₙ2 (Substitution)
Condition Favoring E2 (Elimination)
Nucleophile/Base
Strong nucleophile, weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻)
Strong, sterically hindered base (e.g., t-BuOK) or strong, unhindered base (e.g., EtO⁻)[9]
SN1 vs SN2 Reactions: What Is Steric Hindrance? Chemistry Hall.[Link]
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology.[Link]
Nucleophilicity vs. Basicity. Student Doctor Network Forums.[Link]
Technical Support Center: Troubleshooting & Optimizing Nucleophilic Substitution for 4-(Chloromethyl)-5-methylhex-1-ene
Welcome to the Technical Support Center. This guide is specifically engineered for synthetic chemists and drug development professionals encountering low yields, stalled reactions, or complex byproduct mixtures when func...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for synthetic chemists and drug development professionals encountering low yields, stalled reactions, or complex byproduct mixtures when functionalizing 4-(chloromethyl)-5-methylhex-1-ene .
Part 1: Substrate Profiling & Mechanistic Causality
At first glance, 4-(chloromethyl)-5-methylhex-1-ene appears to be a standard primary alkyl chloride, which traditionally undergoes rapid
SN2
substitution. However, structural analysis reveals a critical kinetic bottleneck: severe
β
-branching steric hindrance .
The carbon bearing the leaving group (
α
-carbon) is primary, but the adjacent
β
-carbon (C4) is a tertiary center bonded to an isopropyl group and an allyl group. This creates a highly congested steric environment analogous to a neopentyl system. The bulky substituents on the
β
-carbon severely shield the
α
-carbon, raising the activation energy (
ΔG‡
) required for the nucleophile to achieve the requisite 180° backside attack[1]. Furthermore, the chloride ion is a relatively poor leaving group compared to bromide or iodide, further depressing the reaction rate.
Successful optimization requires a multi-faceted approach: enhancing the leaving group, maximizing nucleophile HOMO energy via solvent effects, and strictly controlling basicity to prevent competing elimination pathways.
Part 2: Troubleshooting FAQs
Q1: My
SN2
substitution is stalling with less than 10% conversion after 24 hours. Why?A1: The primary culprit is steric retardation. Even though the leaving group is on a primary carbon, the adjacent tertiary
β
-carbon blocks the nucleophile's trajectory. This steric shielding is a[1]. To overcome this, you must increase the thermal energy of the system and utilize highly polarizable, linear nucleophiles (e.g.,
N3−
,
CN−
) that can thread through the steric shield.
Q2: How can I improve the leaving group without using harsh reagents that might isomerize the alkene?A2: Implement an in situ[2]. By adding Sodium Iodide (NaI) in acetone, the alkyl chloride is converted into an alkyl iodide. Iodide is a significantly better leaving group due to its larger atomic radius and weaker C–I bond. The reaction is driven to completion by the precipitation of insoluble NaCl in acetone.
Q3: I switched to a stronger nucleophile (e.g., sodium methoxide) to force the reaction, but now I'm getting a complex mixture. What happened?A3: You have inadvertently triggered an E2 elimination pathway. When a sterically hindered substrate is exposed to a strong, hard base, the base cannot access the
α
-carbon for an
SN2
attack. Instead, it acts as a Brønsted base and abstracts a more accessible proton, [3]. To fix this, use a strong nucleophile that is a weak base (e.g., thiolates, azides).
Q4: Does the choice of solvent really matter that much for this specific substrate?A4: Absolutely. Switching from a polar protic solvent (like methanol) to a polar aprotic solvent (like DMF or DMSO) can increase the
SN2
reaction rate by several orders of magnitude. Polar aprotic solvents solvate the counter-cation but[4]. This lack of a hydrogen-bonded solvent cage drastically increases the nucleophile's reactivity, which is critical for overcoming the steric barrier of your substrate.
Q5: My nucleophile is a water-soluble salt, but 4-(chloromethyl)-5-methylhex-1-ene is highly lipophilic. How do I force them to react?A5: Utilize[5]. By adding a lipophilic quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) to a biphasic water/toluene system, the catalyst escorts the nucleophilic anion into the organic phase. Once in the organic phase, the anion is poorly solvated and highly reactive.
Part 3: Visualizations & Pathway Logic
Decision tree illustrating SN2 vs E2 pathway divergence based on reagent selection.
Step-by-step workflow for in situ Finkelstein activation and subsequent SN2 substitution.
Part 4: Quantitative Data & Optimization Matrix
The following table summarizes the kinetic impact of various optimization strategies on the substitution of sterically hindered primary chlorides.
Optimization Strategy
Reagents / Solvent
Relative
SN2
Rate Multiplier
Primary Mechanistic Benefit
Baseline
Methanol, Chloride LG
1x (Reference)
None (High steric hindrance, caged nucleophile)
Solvent Swap
DMF or DMSO
~1,000x - 5,000x
Leaves nucleophile "naked", increasing HOMO energy
Leaving Group Exchange
NaI (Finkelstein)
~10x - 50x
Lowers transition state energy via weaker C–I bond
Phase Transfer Catalysis
TBAB in Water/Toluene
~100x (for salts)
Solubilizes ionic nucleophiles into the organic phase
Synergistic Protocol
NaI + DMF
>10,000x
Combines superior leaving group with naked nucleophile
This protocol utilizes a one-pot, two-step methodology to bypass the steric hindrance of the
β
-tertiary center.
Halide Exchange: Dissolve 1.0 eq of 4-(chloromethyl)-5-methylhex-1-ene in dry acetone (0.2 M). Add 1.5 eq of anhydrous Sodium Iodide (NaI).
Thermal Activation: Heat the mixture to reflux (56 °C) for 4–6 hours under an inert atmosphere.
Self-Validation Checkpoint: The solution will become cloudy as insoluble NaCl precipitates. This visual cue confirms the halide exchange is proceeding successfully.
Solvent Swap: Cool the reaction to room temperature and carefully concentrate it under reduced pressure to remove the acetone. Resuspend the crude mixture in dry DMF.
Nucleophilic Attack: Add 1.2 eq of your target nucleophile (e.g.,
NaN3
). Stir at 60 °C for 12 hours.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The transient alkyl iodide intermediate is less polar and will have a slightly higher
Rf
than the starting chloride. The disappearance of this spot indicates successful substitution.
Workup: Quench with water to dissolve residual salts and extract 3x with diethyl ether. Wash the combined organics with brine to remove residual DMF, dry over
Na2SO4
, and concentrate.
Ideal for highly water-soluble nucleophiles (e.g., KCN, NaSH) that are insoluble in DMF.
Phase Preparation: Dissolve 1.0 eq of the substrate in toluene (0.5 M). In a separate flask, dissolve 3.0 eq of the nucleophilic salt in deionized water (2.0 M).
Catalyst Addition: Combine the two phases and add 10 mol% Tetrabutylammonium bromide (TBAB).
High-Shear Reaction: Heat the biphasic mixture to 80 °C and stir vigorously (>800 RPM) for 16 hours.
Self-Validation Checkpoint: The kinetic transfer rate is entirely dependent on interfacial surface area. If the organic layer shows no conversion on TLC after 4 hours, verify the stirring rate and ensure a deep vortex is forming.
Separation: Cool to room temperature, separate the organic layer, wash with water, dry, and concentrate.
References
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts |
Finkelstein reaction - Wikipedia |
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry |
Technical Support Center: Troubleshooting the Distillation of 4-(Chloromethyl)-5-methylhex-1-ene
Welcome to the advanced troubleshooting guide for the purification of 4-(Chloromethyl)-5-methylhex-1-ene . This bifunctional intermediate presents unique challenges during thermal purification.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting guide for the purification of 4-(Chloromethyl)-5-methylhex-1-ene . This bifunctional intermediate presents unique challenges during thermal purification. By understanding the underlying thermodynamic and kinetic vulnerabilities of this molecule, researchers can implement self-validating protocols to achieve high-purity distillates without sacrificing yield to degradation.
Mechanistic Primer: The Dual-Threat Degradation Pathway
To successfully distill 4-(Chloromethyl)-5-methylhex-1-ene, one must understand why it degrades. The molecule contains two highly reactive, thermally sensitive moieties:
The Chloromethyl Group (Alkyl Chloride): Primary alkyl chlorides adjacent to branched carbon centers are highly susceptible to thermal 1[1]. When subjected to heat, the molecule eliminates hydrogen chloride (HCl) to form a conjugated or isolated diene. Critically, this reaction is autocatalytic . The liberated HCl acts as a Brønsted acid, drastically lowering the activation energy for subsequent elimination events.
The Terminal Alkene (Hex-1-ene derivative): Terminal olefins are prone to radical-initiated 2[2] at elevated temperatures. Furthermore, the HCl generated from the alkyl chloride degradation can initiate cationic polymerization or catalyze the isomerization of the terminal double bond to a thermodynamically more stable internal position.
Caption: Mechanistic pathways showing how thermal stress triggers autocatalytic degradation and polymerization.
Diagnostic FAQs
Q1: Why does my distillation pot turn dark brown and become highly viscous?A: This is the hallmark of thermal polymerization. The terminal alkene is polymerizing, a process severely accelerated by the acidic environment created by HCl off-gassing.
Solution: You must interrupt the radical chain reaction by adding a radical scavenger (e.g., BHT) and neutralize the acidic environment prior to applying heat.
Q2: I am detecting a sharp, acidic odor during distillation, and my vacuum pressure is fluctuating. What is happening?A: The molecule is undergoing dehydrohalogenation, releasing non-condensable HCl gas. This gas overwhelms the vacuum pump, causing pressure spikes. As pressure rises, the boiling point of your mixture increases, requiring more heat and creating a runaway degradation loop.
Solution: Introduce an 3[3] (like epoxidized soybean oil) into the pot. Epoxides irreversibly ring-open in the presence of HCl to form stable chlorohydrins, neutralizing the acid without generating water.
Q3: Can I use an amine base like Triethylamine (TEA) instead of an epoxide to neutralize the HCl?A: While amines are common acid scavengers, they are detrimental when distilling reactive primary alkyl chlorides. Amines act as nucleophiles, directly reacting with the chloromethyl group via an SN2 mechanism to form quaternary ammonium salts. This precipitates out of solution and destroys your yield. Epoxides are non-nucleophilic and strictly act as acid scavengers under these conditions.
Q4: Even with inhibitors, I am seeing degradation. How can I lower the thermal stress?A: Residence time is just as critical as temperature. Standard fractional distillation exposes the bulk material to heat for hours. You must switch to a high-vacuum system (< 1 mbar) to lower the boiling point. For scale-up, utilize a Wiped Film Evaporator (WFE) or Short-Path Distillation apparatus to reduce thermal residence time from hours to seconds.
Quantitative Data: Additive Selection Matrix
To stabilize 4-(Chloromethyl)-5-methylhex-1-ene, a dual-additive system (one for radicals, one for acid) is mandatory.
Additive Type
Specific Reagent
Recommended Conc.
Mechanism of Action
Pros & Cons
Radical Inhibitor
Butylated hydroxytoluene (BHT)
500 – 1000 ppm
Scavenges carbon-centered radicals to prevent chain propagation.
Pro: Cheap, highly effective, non-volatile. Con: Requires trace oxygen to be fully active.
Radical Inhibitor
4-Hydroxy-TEMPO
100 – 500 ppm
Traps radicals via stable nitroxide radical formation.
Pro: Works perfectly in anaerobic (vacuum) conditions. Con: More expensive.
Acid Scavenger
Epoxidized Soybean Oil (ESBO)
1 – 3% (w/w)
Irreversible ring-opening by HCl to form stable chlorohydrins.
Pro: Non-nucleophilic, high boiling point (stays in the pot). Con: High viscosity.
Acid Scavenger
Propylene Oxide
1 – 2% (w/w)
Irreversible ring-opening by HCl.
Pro: Highly reactive. Con: Highly volatile; may co-distill with the product.
This protocol utilizes a self-validating framework. By monitoring vacuum stability and conducting a pre-distillation stress test, the system proves its own stability before the bulk material is put at risk.
Phase 1: Pre-Distillation Validation (The Stress Test)
Sample Isolation: Extract a 5 mL aliquot of the crude 4-(Chloromethyl)-5-methylhex-1-ene.
Additive Doping: Add 500 ppm of 4-Hydroxy-TEMPO and 2% (w/w) Epoxidized Soybean Oil (ESBO) to the aliquot.
Thermal Stress: Heat the aliquot to 80°C in a sealed vial with a strip of moistened pH paper suspended in the headspace.
Validation Check: If the pH paper turns red (acidic) within 30 minutes, the ESBO concentration is insufficient. Increase ESBO by 1% increments until the headspace remains neutral. Do not proceed to bulk distillation until this test passes.
Phase 2: Bulk Distillation Setup
Pot Preparation: Transfer the crude mixture to the distillation pot. Add the validated concentrations of 4-Hydroxy-TEMPO and ESBO.
System Evacuation: Apply high vacuum (< 1 mbar) before applying any heat.
Degassing: Stir the mixture vigorously at room temperature under vacuum for 15 minutes to remove dissolved oxygen and volatile impurities.
Heating: Gradually increase the oil bath temperature. Keep the pot temperature strictly below 80°C.
Validation Check (Vacuum Stability): Monitor the digital vacuum gauge. A steady vacuum indicates successful HCl suppression. Rapid pressure spikes indicate active dehydrohalogenation; if this occurs, immediately remove the heat source.
Collection: Collect the purified 4-(Chloromethyl)-5-methylhex-1-ene in a receiving flask chilled with dry ice/acetone to prevent post-distillation volatilization.
Caption: Step-by-step workflow for the stabilized vacuum distillation process.
References
Title: Dehydrohalogenation - Wikipedia
Source: Wikipedia
URL
Title: Polymerisation inhibitor - Wikipedia
Source: Wikipedia
URL
Title: EPOXIDIZED FATTY ACID ALKYL ESTER PLASTICIZERS AND METHODS FOR MAKING EPOXIDIZED FATTY ACID ALKYL ESTER PLASTICIZERS
Source: European Patent Office
URL
Technical Support Center: Enhancing Enantioselectivity in 4-(Chloromethyl)-5-methylhex-1-ene Cross-Coupling Reactions
Welcome to the technical support center for enantioselective cross-coupling reactions involving 4-(chloromethyl)-5-methylhex-1-ene. This guide is designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for enantioselective cross-coupling reactions involving 4-(chloromethyl)-5-methylhex-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled carbon-carbon bond formation. Here, we address common challenges and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Introduction: The Challenge of Enantioselectivity
The stereocontrolled construction of C-C bonds is a cornerstone of modern organic synthesis, particularly in the development of chiral molecules for pharmaceuticals and other advanced materials.[1][2] Cross-coupling reactions catalyzed by transition metals, a field recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for this purpose.[1][2] However, achieving high enantioselectivity, especially when creating stereogenic centers from prochiral substrates or in stereoconvergent couplings of racemic mixtures, remains a significant challenge.[1][2]
The substrate in focus, 4-(chloromethyl)-5-methylhex-1-ene, presents unique opportunities and challenges due to its primary alkyl chloride and terminal alkene functionalities, both of which can participate in palladium-catalyzed transformations.[3] This guide will focus on troubleshooting the enantioselectivity of cross-coupling reactions at the C-Cl bond.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Question 1: I'm observing low enantiomeric excess (% ee) in my reaction. What are the primary factors I should investigate?
Answer: Low enantioselectivity can arise from a combination of factors. A systematic approach to troubleshooting is crucial. Here are the key areas to focus on:
Chiral Ligand Selection: The chiral ligand is arguably the most critical component for inducing asymmetry. The ligand's steric and electronic properties create a chiral environment around the metal center, which dictates the facial selectivity of the substrate's approach.[4]
Troubleshooting Strategy: Screen a variety of chiral ligand classes. For nickel-catalyzed couplings, which are increasingly popular for alkyl electrophiles, consider bidentate nitrogen-containing ligands like PyBox or bis(oxazoline) (BOX) ligands.[5] For palladium-catalyzed reactions, chiral phosphine ligands such as those from the BINAP or SEGPHOS families, or N-heterocyclic carbene (NHC) ligands, are common choices.[6] Non-covalent interactions between the ligand and the substrate can also play a significant role in stereocontrol.[7][8]
Reaction Temperature: Temperature has a profound, and sometimes non-intuitive, effect on enantioselectivity.[9][10]
General Principle: Typically, lower reaction temperatures lead to higher enantioselectivity because the difference in the free energy of activation between the two diastereomeric transition states is magnified.[11]
Troubleshooting Strategy: Perform a temperature screening study. While the general trend favors lower temperatures, there are instances where higher temperatures have surprisingly improved enantioselectivity, potentially due to changes in the rate-determining step or catalyst structure.[10][12] Start at room temperature and incrementally decrease or increase the temperature (e.g., 0 °C, -20 °C, 40 °C, 60 °C) to find the optimum. Be aware that excessively high temperatures can lead to catalyst decomposition or promote non-selective background reactions.[13]
Solvent Effects: The solvent can influence the solubility of the catalyst and reagents, the stability of intermediates, and the geometry of the transition state, all of which can impact enantioselectivity.[6][11]
Troubleshooting Strategy: Screen a range of aprotic solvents with varying polarities. Common choices include tetrahydrofuran (THF), 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF). In some cases, a mixture of solvents can be beneficial. For instance, a combination of a less polar solvent like THF with a more polar, coordinating solvent like N,N-dimethylacetamide (DMA) has been shown to improve enantioselectivity in certain Negishi couplings.[6]
Nature of the Organometallic Reagent and Additives: The choice of the organometallic partner (e.g., organozinc, Grignard, or organoboron reagent) and the presence of additives can significantly affect the reaction.
Troubleshooting Strategy: For Negishi couplings (organozinc reagents), the method of preparation of the organozinc reagent can be critical. The presence of lithium salts (e.g., LiCl), which can break up zincate aggregates, has been shown to improve reaction rates and yields in some cases.[14] For Suzuki couplings (organoboron reagents), the choice of base is crucial.
Question 2: My reaction is sluggish, and I'm concerned that low conversion is impacting the measured enantioselectivity. What should I do?
Answer: Incomplete conversion can indeed complicate the analysis of enantioselectivity. It's essential to optimize for both yield and stereoselectivity.
Catalyst and Ligand Loading: Insufficient catalyst or ligand can lead to a stalled reaction.
Troubleshooting Strategy: While a high catalyst loading might not be economical, for initial optimization, increasing the catalyst and/or ligand loading can help determine if the reaction is simply catalyst-limited. Be mindful that an excessive ligand-to-metal ratio can sometimes be detrimental.
Catalyst Deactivation: The active form of the catalyst, particularly Pd(0) or Ni(0), can be sensitive to oxygen and other impurities.[15] The substrate or product itself can sometimes inhibit or deactivate the catalyst.[16]
Troubleshooting Strategy:
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[15]
Reagent Purity: Use high-purity reagents and solvents. Impurities can poison the catalyst.
Consider a More Robust Catalyst System: If catalyst deactivation is suspected, switching to a more robust pre-catalyst or ligand may be beneficial. For example, palladium pre-catalysts featuring bulky, electron-rich phosphine ligands are often more stable and active.
Question 3: I'm observing inconsistent enantioselectivity between batches. How can I improve reproducibility?
Answer: Inconsistent results often point to subtle variations in experimental conditions or reagent quality.
Reagent Quality and Handling:
Troubleshooting Strategy:
Organometallic Reagent: The concentration and purity of organometallic reagents like Grignards or organozincs can vary. It's good practice to titrate them before use.
Water and Oxygen: Ensure all glassware is rigorously dried and the reaction is performed under strictly anhydrous and anaerobic conditions, unless the specific protocol calls for aqueous conditions (as in some Suzuki couplings).
Ligand Stability: Some chiral ligands are sensitive to air and moisture.[11] Store and handle them under an inert atmosphere.
Reaction Setup and Stirring:
Troubleshooting Strategy: Ensure consistent and efficient stirring, especially for heterogeneous mixtures. Poor mixing can lead to localized concentration gradients and affect reaction rates and selectivity.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for ligand screening for the cross-coupling of an alkyl chloride like 4-(chloromethyl)-5-methylhex-1-ene?
A: For enantioselective cross-couplings of sp³-hybridized electrophiles, nickel catalysis has shown great promise.[2] Consider starting with chiral diamine or pyridine-based ligands. For palladium catalysis, chiral phosphine ligands that are known to be effective in alkyl-alkyl or alkyl-aryl couplings are a good starting point.
Q: How does the choice of metal (e.g., Palladium vs. Nickel) impact the reaction?
A: Nickel catalysts are often more effective for cross-coupling reactions involving alkyl electrophiles, particularly chlorides, due to their different oxidative addition mechanisms compared to palladium.[2] Nickel can engage in single-electron transfer (SET) pathways, which can be more favorable for activating C(sp³)-Cl bonds. The choice of metal will also dictate the optimal class of chiral ligands.
Q: Can I use microwave heating to accelerate the reaction without compromising enantioselectivity?
A: Microwave irradiation can significantly shorten reaction times and sometimes improve yields.[17] However, the rapid heating can have a complex effect on enantioselectivity. It is essential to perform a careful comparison between conventional heating and microwave-assisted heating to determine the impact on your specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Screening Experiment to Optimize Enantioselectivity
This protocol provides a framework for systematically screening reaction parameters.
Reaction Setup: To an array of oven-dried reaction vials, add the arylboronic acid (or other organometallic reagent, 1.1–1.5 equivalents) and the base (if required, 2.0–3.0 equivalents).
Inert Atmosphere: Seal the vials and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
Solvent and Substrate Addition: Add the degassed solvent, followed by 4-(chloromethyl)-5-methylhex-1-ene (1.0 equivalent).
Catalyst and Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the metal pre-catalyst and the chiral ligand. Add the appropriate amounts of the catalyst and ligand solutions to each reaction vial.
Reaction: Place the vials in a temperature-controlled shaker or on a magnetic stir plate at the desired temperature.
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, quench appropriately and analyze the enantiomeric excess of the product using chiral HPLC or SFC.
Data Presentation
Table 1: Example of a Ligand and Temperature Screening Data Summary
Purification methods for removing impurities from 4-(Chloromethyl)-5-methylhex-1-ene
Welcome to the technical support center for the purification of 4-(Chloromethyl)-5-methylhex-1-ene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 4-(Chloromethyl)-5-methylhex-1-ene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional intermediate. Achieving high purity is critical, as trace impurities can significantly impact the outcome of subsequent synthetic steps, affecting yield, selectivity, and the impurity profile of the final active pharmaceutical ingredient (API).
This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to help you navigate common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-(Chloromethyl)-5-methylhex-1-ene?
A1: Impurities typically originate from several sources: unreacted starting materials, side-reactions, and subsequent degradation.[1] Common classes of impurities include:
Unreacted Starting Materials: Depending on the synthetic route, this could include precursor alcohols (e.g., 5-methylhex-1-en-4-ol) or related olefinic compounds.
Isomeric Byproducts: Chlorination can sometimes yield regioisomers, such as the tertiary chloride (5-chloro-5-methylhex-1-ene) or vinylic chlorides. These can be particularly challenging to separate due to similar physical properties.[2]
Acidic Residues: If using acid catalysts (e.g., HCl) or reagents that produce acidic byproducts (e.g., SOCl₂), residual acid will be present.[3]
Polar Compounds: Water is frequently introduced during the work-up phase.[4]
High-Boiling Point Residues: These can include over-chlorinated products or polymeric materials formed during the reaction.[5]
Q2: What is the best initial purification strategy after synthesis?
A2: A liquid-liquid extraction (LLE) or "aqueous work-up" is the most effective initial step.[1][6] Since 4-(Chloromethyl)-5-methylhex-1-ene is a non-polar organic compound, this technique efficiently removes the majority of polar and ionic impurities.[6] A typical LLE protocol involves washing the crude organic mixture sequentially with a dilute basic solution (e.g., NaHCO₃) to neutralize acids, followed by water and finally a brine solution to facilitate phase separation and remove bulk water.
Q3: My crude product is dark or discolored. What causes this and can it be fixed?
A3: Discoloration in chlorinated hydrocarbons often indicates thermal decomposition or the presence of trace impurities that form colored complexes.[7] Chlorinated alkanes can be unstable at elevated temperatures, leading to the elimination of HCl and the formation of conjugated dienes or other degradation products.[7][8]
Solution: Avoid excessive heat during solvent removal or distillation. Use of vacuum distillation is highly recommended to lower the boiling point. If discoloration persists, a pass-through filtration over a short plug of activated carbon or silica gel can sometimes remove the color-causing impurities.[9]
Q4: How do I choose between distillation and column chromatography for the final purification step?
A4: The choice depends on the nature of the remaining impurities and the required purity level.
Fractional Distillation: This is the preferred method for large-scale purification when impurities have significantly different boiling points (>25-30 °C) from the product.[1] It is effective at removing both lower-boiling ("light-ends") and higher-boiling ("heavy-ends") impurities.[5]
Column Chromatography: This technique is ideal for removing impurities with different polarities, such as residual alcohols or isomeric byproducts with slightly different polar characteristics.[1][10] It is typically used for smaller scales or when very high purity is required and distillation is ineffective.
Section 2: Purification Workflow & Decision Making
The following diagram outlines a typical decision-making process for purifying crude 4-(Chloromethyl)-5-methylhex-1-ene.
Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the product is in a water-miscible solvent, dilute it with a water-immiscible solvent like diethyl ether or dichloromethane.
Acid Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently several times, venting frequently to release CO₂ pressure. Drain the lower aqueous layer.
Expert Insight: This step neutralizes any residual acid catalyst, which is crucial to prevent acid-catalyzed decomposition in later heating steps.
[3]3. Water Wash: Add an equal volume of deionized water, shake gently, and drain the aqueous layer. This removes any remaining bicarbonate and other water-soluble impurities.
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake gently and drain the aqueous layer.
Expert Insight: The brine wash helps to break any minor emulsions and removes the bulk of dissolved water from the organic phase, making the subsequent drying step more efficient.
[1]5. Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: High-Purity Purification by Fractional Vacuum Distillation
This protocol is for purifying the crude oil obtained from Protocol 1.
Methodology:
Glassware Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is scrupulously clean and dry. [11]Use a short Vigreux column for moderately different boiling points or a packed column for more challenging separations.
Charge the Flask: Add the crude oil to the distillation flask along with a few boiling chips or a magnetic stir bar. [11]Do not fill the flask more than two-thirds full.
Evacuate the System: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.
Distillation: Begin heating the distillation pot gently using a heating mantle.
Foreshot Fraction: Collect the initial, low-boiling fraction (the "light-ends") in a separate receiving flask. This will contain residual solvents and volatile impurities.
[5] * Main Fraction: Once the distillation head temperature stabilizes at the expected boiling point of the product at that pressure, switch to a new receiving flask to collect the pure product.
Final Fraction: As the distillation nears completion, the temperature may rise again. Stop the distillation before the pot goes to dryness to avoid baking involatile residues ("heavy-ends").
[5]5. Shutdown: Remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus.
References
Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
Google Patents. (n.d.). US3846253A - Distillation of chlorinated hydrocarbons with alkali metal material addition.
Chemistry and Chemists. (n.d.). Chlorinated Hydrocarbons.
ACS Sustainable Chemistry & Engineering. (2021, January 15). Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics.
YouTube. (2011, May 12). Haloalkanes 4. Tertiary Haloalkane preparation and purification.
LookChem. (n.d.). 5-Chloro-5-methylhex-1-ene.
Academic Commons. (2007, September 10). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm.
Technical Support Center: Preventing Thermal Polymerization of 4-(Chloromethyl)-5-methylhex-1-ene
Welcome to the Technical Support and Troubleshooting Guide for handling 4-(Chloromethyl)-5-methylhex-1-ene . This document is designed for researchers and process chemists who encounter unwanted polymerization, resinific...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Guide for handling 4-(Chloromethyl)-5-methylhex-1-ene . This document is designed for researchers and process chemists who encounter unwanted polymerization, resinification, or degradation when heating this bifunctional monomer during distillation, purification, or high-temperature reactions.
Mechanistic Analysis: The "Dual Threat" of Polymerization
To successfully stabilize 4-(Chloromethyl)-5-methylhex-1-ene, we must first understand its structural vulnerabilities. This molecule contains two highly reactive sites that trigger distinct polymerization pathways under thermal stress:
The Terminal Alkene (Radical Pathway): Like many terminal olefins, the double bond is susceptible to thermal auto-initiation. Elevated temperatures cause homolytic cleavage or Diels-Alder-type dimerization that generates free radicals, initiating a highly exothermic runaway radical polymerization[1].
The Chloromethyl Group (Cationic Pathway): Alkyl chlorides, especially those adjacent to branching, can undergo thermal dehydrohalogenation upon heating. This releases trace amounts of hydrogen chloride (HCl) gas. HCl acts as a potent Brønsted acid, protonating the electron-rich terminal alkene to form a carbocation, which immediately initiates rapid cationic polymerization[2].
Because these two pathways operate via entirely different mechanisms, a single inhibitor is insufficient . A robust stabilization strategy requires a dual-inhibition system: a radical scavenger combined with an acid scavenger.
Figure 1: Dual polymerization pathways of 4-(Chloromethyl)-5-methylhex-1-ene and their inhibition.
Quantitative Data: Inhibitor Selection Guide
Selecting the correct inhibitor depends entirely on the atmospheric conditions of your process (e.g., vacuum vs. inert gas vs. open air). Summarized below are the quantitative parameters for selecting the optimal stabilization matrix[3][4].
To purify 4-(Chloromethyl)-5-methylhex-1-ene without triggering thermal degradation, follow this validated, step-by-step methodology. This protocol utilizes a self-validating feedback loop: if the pot temperature exceeds the target without boiling, the vacuum is insufficient, and heating must be aborted to prevent runaway kinetics.
Step 1: System Preparation & Inhibitor Doping
Action: To the crude monomer in the distillation pot, add 500 ppm of Phenothiazine and 1.0 wt% of anhydrous K₂CO₃ (or 1,2-epoxybutane).
Causality: Phenothiazine is explicitly chosen over BHT because vacuum distillation strips oxygen from the system; phenolic inhibitors like BHT require trace oxygen to form active radical-quenching species[4]. K₂CO₃ acts as a heterogeneous acid scavenger to instantly neutralize any HCl generated by the thermal degradation of the chloromethyl group, thereby preventing cationic initiation[5].
Step 2: Receiver Flask Pre-charging
Action: Pre-charge the clean, cooled receiving flask with 50 ppm of BHT.
Causality: Phenothiazine and K₂CO₃ are non-volatile and remain in the distillation pot. The purified monomer condensing in the receiver is completely unprotected. Pre-charging the receiver ensures immediate stabilization of the distillate as it collects[3].
Step 3: Apparatus Setup & Vacuum Application
Action: Assemble a short-path distillation apparatus. Apply a high vacuum (≤ 5 mmHg) before applying any heat to the oil bath.
Causality: A short-path setup minimizes the thermal residence time of the monomer. Applying vacuum first lowers the boiling point significantly, allowing distillation to occur well below the thermal auto-initiation threshold of the terminal alkene[3].
Step 4: Controlled Heating
Action: Slowly ramp the oil bath temperature. Monitor the vapor temperature closely. Do not allow the pot temperature to exceed 80 °C.
Causality: Exceeding 80 °C exponentially increases the rate of dehydrohalogenation (HCl release). If the monomer does not distill below this pot temperature, your vacuum is inadequate. Abort the distillation, improve the vacuum pump efficiency, and restart.
Troubleshooting & FAQs
Q: Why did my monomer polymerize into a hard resin during vacuum distillation despite using 500 ppm BHT?A: You experienced a failure of the radical inhibition pathway due to oxygen starvation. BHT and MEHQ are aerobic inhibitors; they require dissolved oxygen to form the active peroxy or nitroxyl radicals that actually quench the polymerization chain reaction[4]. Under vacuum, oxygen is evacuated, rendering BHT completely ineffective. You must switch to an anaerobic inhibitor like Phenothiazine or 4-tert-butylcatechol (TBC) for vacuum applications.
Q: I noticed a sharp exotherm, a color change to dark brown, and gas evolution right before the mixture polymerized. What happened?A: This is the classic signature of a cationic runaway reaction. The thermal stress caused the chloromethyl group to undergo dehydrohalogenation, releasing HCl gas. This strong Brønsted acid rapidly protonated the terminal alkene, catalyzing a violent cationic polymerization[2]. To prevent this, you must add an acid scavenger (such as K₂CO₃ or an epoxide) directly to the distillation pot to neutralize the HCl before it can initiate propagation[5].
Q: How do I remove the phenolic inhibitor (BHT) from my purified monomer before using it in a sensitive organometallic reaction?A: Phenolic inhibitors can be easily removed via two methods. For bulk quantities, wash the monomer with a dilute aqueous NaOH solution (1M). The base deprotonates the phenol, converting it into a water-soluble phenoxide salt that partitions into the aqueous layer[3]. Dry the organic layer over anhydrous MgSO₄. For smaller scales, simply passing the neat monomer through a short column of activated basic alumina immediately prior to your reaction will quantitatively trap the BHT.
Q: Can I store the purified 4-(Chloromethyl)-5-methylhex-1-ene indefinitely?A: No. Even with inhibitors, long-term storage of reactive bifunctional olefins carries risks. For optimal stability, ensure the monomer is doped with 100-200 ppm BHT, flush the headspace of an amber glass vial with a dry inert gas (argon/nitrogen), and store it at -20 °C[3]. Periodically monitor the viscosity; an increase in viscosity indicates oligomerization has begun.
References
Kumar, A. "Inhibition of Free Radical Polymerization: A Review". PMC - National Institutes of Health, 2023.[Link]
ACS Publications. "A Scalable Synthesis of l-Leucine-N-carboxyanhydride". Organic Process Research & Development, 2005.[Link]
ACS Publications. "New Insights into the Cationic Polymerization in Emulsion Catalyzed by Water-Dispersible Lewis Acid Surfactant Complexes". Macromolecules, 2016.[Link]
A Comparative Guide to Validating GC-MS Purity Analysis Methods for the Reactive Intermediate, 4-(Chloromethyl)-5-methylhex-1-ene
Executive Summary The accurate determination of purity for reactive intermediates is a cornerstone of pharmaceutical development and manufacturing.[1] These molecules, by their very nature, present unique analytical chal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate determination of purity for reactive intermediates is a cornerstone of pharmaceutical development and manufacturing.[1] These molecules, by their very nature, present unique analytical challenges due to their potential for degradation during analysis. This guide provides an in-depth, comparative validation of two distinct Gas Chromatography-Mass Spectrometry (GC-MS) methods for the purity analysis of 4-(Chloromethyl)-5-methylhex-1-ene, a halogenated olefinic intermediate. We will explore the validation process through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, moving beyond a simple checklist to explain the scientific rationale behind each validation parameter.[2][3] By comparing a standard non-polar column method (Method A) with a mid-polar column method (Method B), this document provides researchers, scientists, and drug development professionals with a practical framework for selecting and validating a GC-MS method that is not only compliant but scientifically robust and fit for purpose.
The Analytical Imperative: Purity of a Reactive Intermediate
The Challenge of 4-(Chloromethyl)-5-methylhex-1-ene
4-(Chloromethyl)-5-methylhex-1-ene is a valuable building block in organic synthesis. However, its structure—containing both a reactive allylic chloride and a double bond—makes it susceptible to degradation via hydrolysis, oxidation, or thermal stress.[4] An analytical method for purity determination must therefore be able to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products without inducing further degradation.
Why GC-MS? The Synergy of Separation and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for volatile and semi-volatile compounds.[5] It offers the high-efficiency separation of gas chromatography with the definitive identification power of mass spectrometry.[6] This dual capability is indispensable for impurity profiling, allowing for both the quantification of known impurities and the tentative identification of unknown peaks that may arise during synthesis or stability studies.[7][8]
The Regulatory Framework: ICH Q2(R1)
The validation of an analytical procedure is a regulatory requirement to demonstrate its suitability for its intended purpose.[9][10] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific validation characteristics that must be evaluated.[3][11] This guide will adhere to these principles to establish the reliability, reproducibility, and accuracy of our analytical methods.[2][12]
Comparative Method Development
To provide a meaningful comparison, we developed two distinct GC-MS methods. The primary variable is the stationary phase of the GC column, which directly influences selectivity and the separation of the target analyte from its potential impurities.
Method A: The Workhorse Approach. This method employs a standard, non-polar 5% Phenyl Polysiloxane/95% Dimethylpolysiloxane column (e.g., DB-5ms or equivalent). This is a common choice for general-purpose analysis of volatile and semi-volatile compounds.[13]
Method B: The Selectivity-Enhanced Approach. This method utilizes a mid-polar 6% Cyanopropylphenyl/94% Dimethylpolysiloxane column (e.g., DB-624 or equivalent). This stationary phase offers different selectivity, which can be advantageous for resolving compounds with similar boiling points but different polarities, a common challenge with isomers and certain degradation products.[14]
The Validation Master Plan: A Workflow Overview
The validation process follows a structured plan to evaluate each performance characteristic systematically. This ensures that all aspects of the method's performance are understood and documented.
Caption: Potential forced degradation pathways for the target analyte.
Experimental Protocol: Forced Degradation
Sample Preparation: Prepare separate solutions of 4-(Chloromethyl)-5-methylhex-1-ene in a suitable solvent (e.g., acetonitrile).
Acidic Stress: Add 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.
Basic Stress: Add 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.
Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 8 hours.
[4]5. Thermal Stress: Store the sample solution at 80°C for 24 hours.
Analysis: Analyze all stressed samples, along with an unstressed control, using both Method A and Method B. Evaluate chromatograms for new peaks and assess the peak purity of the parent analyte using mass spectral analysis. An ideal degradation level for this purpose is 10-20%.
[15]
Comparative Data: Specificity
Parameter
Method A (Non-Polar Column)
Method B (Mid-Polar Column)
Acceptance Criteria
Resolution (Parent/Hydrolysis Product)
1.4
2.5
R > 1.5
Resolution (Parent/Oxidative Impurity)
1.8
2.1
R > 1.5
Peak Purity (Parent Peak, Acid Stress)
Pass (No co-elution detected)
Pass (No co-elution detected)
No co-eluting peaks
| Interference from Blank | None Observed | None Observed | No interfering peaks at the retention time of the analyte |
Insight: Method B demonstrates superior resolution for the key hydrolysis degradant, providing a greater margin of safety for quantification. While both methods passed peak purity tests, the enhanced separation of Method B makes it more reliable.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. [16]This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision. [11]For a purity test, this range must typically span from the reporting limit of impurities to 120% of the specification.
[9][11]
Experimental Protocol: Linearity
Stock Solution: Prepare a high-concentration stock solution of a reference standard of 4-(Chloromethyl)-5-methylhex-1-ene.
Calibration Standards: Prepare at least five concentration levels by serial dilution of the stock solution, covering a range of 50% to 150% of the nominal test concentration.
Analysis: Inject each concentration level in triplicate.
Evaluation: Plot the average peak area against concentration and perform a linear regression analysis.
| y-intercept (% of response at 100%) | 1.8% | 0.9% | Not significantly different from zero |
Insight: Both methods exhibit excellent linearity. Method B shows a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a slightly more ideal linear response.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies by adding a known amount of analyte (spiking) into a sample matrix. [12]This confirms that the method can accurately quantify the analyte without bias from the sample preparation or matrix effects.
Experimental Protocol: Accuracy
Sample Preparation: Prepare a blank matrix (e.g., synthesis reaction quench solution without starting material).
Spiking: Spike the blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three independent samples at each level.
Analysis: Analyze the spiked samples and calculate the percentage recovery of the added analyte.
Insight: Both methods meet the acceptance criteria for accuracy. Method B demonstrates slightly better recovery and lower relative standard deviation (RSD), indicating higher accuracy and precision in the recovery experiment.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample. [10]It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. This demonstrates the method's ruggedness in a routine QC environment.
Experimental Protocol: Precision
Repeatability: Prepare six identical samples of the analyte at 100% of the test concentration. Analyze them on the same day with the same instrument and analyst.
Intermediate Precision: Have a second analyst repeat the analysis of six identical samples on a different day or using a different GC-MS system.
Evaluation: Calculate the %RSD for both sets of measurements and for the combined data.
Insight: Method B is demonstrably more precise than Method A, with significantly lower RSD values for both repeatability and intermediate precision. This suggests it will provide more consistent results in a routine setting.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. [16]LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. [9]These parameters define the sensitivity of the method, which is crucial for controlling trace-level impurities.
Experimental Protocol: LOD & LOQ
Method: Use the signal-to-noise (S/N) ratio approach.
LOD: Determine the concentration that yields a S/N ratio of 3:1.
LOQ: Determine the concentration that yields a S/N ratio of 10:1.
[17]4. Confirmation: For the LOQ, inject a standard at this concentration and confirm that the precision (%RSD) and accuracy (% Recovery) are acceptable.
Comparative Data: LOD & LOQ
Parameter
Method A
Method B
Acceptance Criteria
LOD (S/N = 3:1)
0.3 µg/mL
0.2 µg/mL
Determined experimentally
LOQ (S/N = 10:1)
1.0 µg/mL
0.7 µg/mL
Determined experimentally
| Precision at LOQ (%RSD) | 8.5% | 6.2% | ≤ 10% |
Insight: Method B is more sensitive, with lower LOD and LOQ values. This would be a significant advantage if very low-level impurities need to be monitored.
Robustness
Causality: Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters. [2]This provides an indication of its reliability during normal usage and is a critical part of method transfer to other laboratories.
Insight: Method A shows some sensitivity to inlet temperature, potentially indicating minor on-column degradation of the reactive analyte. Method B is more robust, particularly in maintaining critical resolution under varied conditions, making it a more dependable method for routine use.
Summary of Comparative Performance & Method Selection
Validation Parameter
Method A (Non-Polar)
Method B (Mid-Polar)
Winner
Justification
Specificity/Resolution
Adequate
Excellent
Method B
Superior separation of key degradants.
Linearity (r²)
0.9992
0.9995
Method B
Slightly more ideal linear response.
Accuracy (% Recovery)
Good
Excellent
Method B
Higher recovery and lower variability.
Precision (%RSD)
Good
Excellent
Method B
Significantly more precise and consistent.
Sensitivity (LOQ)
1.0 µg/mL
0.7 µg/mL
Method B
Better for trace impurity analysis.
Robustness
Adequate
Excellent
Method B
More resilient to operational variations.
Based on the comprehensive validation data, Method B, utilizing the mid-polar 6% Cyanopropylphenyl/94% Dimethylpolysiloxane column, is unequivocally the superior choice. It consistently outperformed Method A across all critical validation parameters, demonstrating better specificity, precision, sensitivity, and robustness.
Conclusion: Best Practices for Validating GC-MS Methods for Reactive Intermediates
The validation of a GC-MS method for a reactive intermediate like 4-(Chloromethyl)-5-methylhex-1-ene demands more than procedural execution; it requires a deep understanding of the analyte's chemistry. This comparative guide illustrates that while a standard method may appear adequate, a method developed with targeted selectivity (Method B) provides a more robust, reliable, and defensible data package.
Key takeaways for scientists in the field include:
Prioritize Specificity: Forced degradation is not optional; it is the only way to prove a method is stability-indicating for a reactive molecule.
Compare Selectivities: Do not default to a standard non-polar column. Evaluating a mid-polar or even a polar column during development can yield significant improvements in resolution for critical pairs.
Scrutinize Robustness: For reactive analytes, pay close attention to thermal parameters (inlet temperature, oven ramp) during robustness studies, as these can reveal analyte instability that compromises data integrity.
By adopting this scientifically-grounded, comparative approach to method validation, organizations can ensure the highest quality data, leading to safer products and more efficient drug development processes.
References
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Vertex AI Search.
GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025).
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society.
4-(Chloromethyl)-5-methylhex-1-ene | C8H15Cl | For RUO. Benchchem.
Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research.
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
Analytical Methods Valid
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
ICH Q2(R1)
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
ICH Guidelines for Analytical Method Valid
Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics.
Forced Degradation Studies for Stability. Nelson Labs.
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn.
Forced Degrad
Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews.
Forced Degradation Studies: Regulatory Considerations and Implementation.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in W
GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021). Lab Manager.
A Comparative Guide to the Steric Hindrance Effects of 4-(Chloromethyl)-5-methylhex-1-ene versus Unbranched Alkenes
For professionals in chemical research and drug development, a nuanced understanding of molecular structure is paramount to predicting reactivity and designing efficient synthetic pathways. Steric hindrance, the effect o...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals in chemical research and drug development, a nuanced understanding of molecular structure is paramount to predicting reactivity and designing efficient synthetic pathways. Steric hindrance, the effect of the spatial arrangement of atoms on a molecule's reactivity, is a cornerstone of this understanding.[1][2] This guide provides an in-depth comparison of the steric effects in a complex, branched alkene, 4-(Chloromethyl)-5-methylhex-1-ene, with those of simple, unbranched terminal alkenes. By examining key reactions, we will illustrate how the significant steric bulk in the target molecule governs reaction rates, selectivity, and ultimate product formation.
Structural Analysis: The Source of Steric Congestion
The reactivity of an alkene is fundamentally tied to the accessibility of its π-bond electrons to incoming reagents. In unbranched alkenes, such as 1-hexene, the double bond is relatively exposed, allowing for straightforward attack.
In contrast, 4-(Chloromethyl)-5-methylhex-1-ene presents a significantly more congested environment. Its structure features two key sources of steric bulk positioned near the reactive double bond:
A chloromethyl group at the C4 position.
An isopropyl group resulting from the methyl substituent at C5.
These bulky groups act as "steric shields," physically obstructing the pathways by which reagents can approach the C1 and C2 carbons of the double bond.[2][3] This has profound implications for its chemical behavior.
Figure 1: Comparison of steric accessibility between an unbranched alkene and 4-(Chloromethyl)-5-methylhex-1-ene.
Impact on Reactivity: A Comparative Study of Key Alkene Reactions
The steric environment of an alkene dictates not only if a reaction will proceed, but how and at what speed. We will explore three fundamental alkene transformations to highlight these differences.
Acid-Catalyzed Hydration
This reaction adds water across the double bond to form an alcohol, proceeding through a carbocation intermediate.[4][5] The rate-determining step is the initial protonation of the alkene to form the most stable carbocation.[6][7]
Unbranched Alkene (1-Hexene): The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon (C1) to form a more stable secondary carbocation at C2. Water then acts as a nucleophile, attacking the carbocation to ultimately yield Hexan-2-ol. The reaction proceeds at a predictable rate.[6][8]
4-(Chloromethyl)-5-methylhex-1-ene: The steric bulk surrounding the double bond significantly slows the initial protonation step. The bulky groups impede the approach of the hydronium ion, leading to a much higher activation energy and a drastically reduced reaction rate. While the formation of a secondary carbocation at C2 is electronically favored, the kinetic barrier imposed by steric hindrance makes this reaction far less efficient than with its unbranched counterpart.
Hydroboration-Oxidation
This two-step sequence achieves an anti-Markovnikov addition of water across the alkene, yielding an alcohol.[4] The key step, hydroboration, involves the concerted, syn-addition of a B-H bond. This reaction is famously sensitive to steric effects.[9][10]
Unbranched Alkene (1-Hexene): The boron atom, being the bulkier part of the borane reagent (BH₃), preferentially adds to the less sterically hindered carbon (C1). This results in high regioselectivity for the terminal alcohol, Hexan-1-ol, after the oxidation step.
4-(Chloromethyl)-5-methylhex-1-ene: The pronounced steric hindrance makes this reaction a textbook example of sterically-controlled regioselectivity. The borane reagent has a strong and almost exclusive preference for the terminal C1 position, which is significantly more accessible than C2. The use of even bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), would further amplify this effect, ensuring near-perfect selectivity for the anti-Markovnikov product.[9][10] While the selectivity is enhanced, the overall reaction rate may be slower compared to less hindered alkenes due to the difficulty of the reagent's approach.[11]
Epoxidation
Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[12][13] The reaction is a concerted process where the peroxy acid delivers the oxygen to the π-bond.[14]
Unbranched Alkene (1-Hexene): The reaction proceeds efficiently. The rate is influenced by the nucleophilicity of the alkene; more substituted (electron-rich) double bonds tend to react faster.[12][14]
4-(Chloromethyl)-5-methylhex-1-ene: The reaction rate is expected to be significantly lower. The bulky substituents hinder the approach of the m-CPBA molecule to the double bond. This steric repulsion outweighs the slight electronic activation of the disubstituted double bond, making the formation of the epoxide kinetically challenging. The attack, when it does occur, will happen from the less hindered face of the alkene.
Quantitative Data Summary
Reaction
Unbranched Alkene (e.g., 1-Hexene)
4-(Chloromethyl)-5-methylhex-1-ene
Key Steric Influence
Acid-Catalyzed Hydration
Moderate to Fast Rate. Markovnikov product (2-ol).
Very Slow to Negligible Rate.
Hindrance prevents efficient protonation and nucleophilic attack.
Hydroboration-Oxidation
Fast Rate. High Anti-Markovnikov selectivity (>90%).
Moderate Rate. Very High Anti-Markovnikov selectivity (>99%).
Steric bulk forces the borane reagent to the terminal carbon, enhancing regioselectivity.[9]
Epoxidation
Fast Rate.
Slow Rate.
Bulky groups shield the π-bond from the peroxy acid.
Catalytic Hydrogenation
Fast Rate.
Very Slow Rate. Requires harsh conditions or specialized catalysts.
Adsorption onto the catalyst surface is severely impeded by steric bulk.[15]
To illustrate the practical application of these principles, the following protocol outlines the hydroboration-oxidation of a sterically hindered terminal alkene. The choice of 9-BBN as the hydroborating agent is a deliberate experimental design to maximize regioselectivity by introducing a sterically demanding reagent.
Figure 2: Experimental workflow for the hydroboration-oxidation of a sterically hindered alkene.
Detailed Methodology:
Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the hindered alkene (1.0 eq) and anhydrous tetrahydrofuran (THF).
Hydroboration: The solution is cooled to 0 °C. A solution of 9-BBN (1.1 eq) in THF is added dropwise, maintaining the temperature below 5 °C. After the addition, the reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
Oxidation: The flask is cooled again to 0 °C. Aqueous sodium hydroxide (e.g., 3M, 3.0 eq) is added slowly, followed by the very slow, dropwise addition of 30% hydrogen peroxide (3.0 eq), ensuring the internal temperature does not exceed 20 °C.
Workup: The mixture is stirred at room temperature for 2-4 hours. The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude alcohol is purified by flash column chromatography on silica gel to yield the pure anti-Markovnikov product.
Causality of Experimental Choices:
Anhydrous THF/N₂: Borane reagents are sensitive to water and oxygen; an inert and dry environment is essential to prevent reagent decomposition.
9-BBN: Chosen specifically for its steric bulk to maximize regioselectivity with the hindered substrate.[9]
Slow/Cooled Addition of H₂O₂: The oxidation of organoboranes is highly exothermic. Slow, cooled addition is a critical safety measure to control the reaction temperature and prevent dangerous side reactions.
Conclusion and Implications for Synthesis
The comparative analysis clearly demonstrates that the reactivity of 4-(Chloromethyl)-5-methylhex-1-ene is dominated by steric hindrance. Its bulky substituents dramatically reduce reaction rates for many standard alkene transformations and exert powerful control over regioselectivity, particularly in reactions like hydroboration.
For researchers in drug development and organic synthesis, these insights are crucial:
Predictive Power: Understanding the steric profile allows for accurate prediction of reaction outcomes, avoiding failed reactions and unexpected side products.
Rational Design: Steric hindrance is not merely an obstacle; it is a powerful tool. It can be exploited to direct reactions to a specific site on a complex molecule, enhancing selectivity and simplifying purification.[1]
Condition Optimization: When reactions with hindered substrates are necessary, this knowledge guides the selection of more reactive or, conversely, more selective reagents (e.g., using 9-BBN instead of BH₃) and the use of more forcing reaction conditions (e.g., higher temperatures or longer reaction times) when kinetics are a barrier.
Ultimately, a deep appreciation for steric effects moves synthetic chemistry from a process of trial-and-error to one of rational, predictive design.
References
TutorChase. How do branching and chain length affect alkene properties? [Online]. Available at: [Link]
Gröger, H., et al. (2013). Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase. Journal of Molecular Catalysis B: Enzymatic, 97, 1-7. Available at: [Link]
Organic Chemistry Portal. Brown Hydroboration. [Online]. Available at: [Link]
Burtoloso, A. C. B., et al. (2017). Synthesis of Secondary and Tertiary Alkylboranes via Formal Hydroboration of Terminal and 1,1-Disubstituted Alkenes. ACS Catalysis, 7(11), 7944-7948. Available at: [Link]
Lumen Learning. Oxidation of Alkenes: Epoxidation. MCC Organic Chemistry. [Online]. Available at: [Link]
University of Calgary. Ch 6: Alkene + borane. [Online]. Available at: [Link]
Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes. [Online]. Available at: [Link]
Wipf, P. (2007). I-M. Hydroboration I. Basic Principles. University of Pittsburgh, Chem 2320. [Online]. Available at: [Link]
Labster. Hydration of Alkenes - Theory pages. [Online]. Available at: [Link]
Chad's Prep. Hydration of Alkenes; Oxymercuration & Hydroboration. [Online]. Available at: [Link]
Westcott, S. A., et al. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51, 8635-8681. Available at: [Link]
Chemistry Steps. (2025). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Online]. Available at: [Link]
Wikipedia. Steric effects. [Online]. Available at: [Link]
Chemistry LibreTexts. (2022). 6.4: Acid-Catalyzed Hydration. [Online]. Available at: [Link]
Master Organic Chemistry. (2023). Hydration of Alkenes With Aqueous Acid. [Online]. Available at: [Link]
MSU Chemistry. Alkene Reactivity. [Online]. Available at: [Link]
Tleel, M. M., et al. (2018). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Organometallics, 37(15), 2444-2448. Available at: [Link]
ChemTalk. (2021). Steric Hindrance. [Online]. Available at: [Link]
Benchmarking Catalytic Cross-Coupling Efficiency: A Deep Dive into 4-(Chloromethyl)-5-methylhex-1-ene
Alkyl chlorides are highly desirable electrophiles in drug development due to their bench stability, commercial availability, and low toxicity compared to their bromide and iodide counterparts. However, they remain histo...
Author: BenchChem Technical Support Team. Date: April 2026
Alkyl chlorides are highly desirable electrophiles in drug development due to their bench stability, commercial availability, and low toxicity compared to their bromide and iodide counterparts. However, they remain historically underutilized in transition-metal catalysis. The high bond dissociation energy of the C(sp³)–Cl bond (~82 kcal/mol) makes standard oxidative addition kinetically sluggish, often leading to catalyst deactivation or competing side reactions like β-hydride elimination.
To rigorously evaluate the efficiency of modern cross-coupling methodologies, we require a substrate that acts as a comprehensive mechanistic probe. 4-(Chloromethyl)-5-methylhex-1-ene[1] serves as the perfect benchmark candidate.
As a self-validating system, this specific molecule tests three critical parameters of any catalytic system:
Unactivated Primary Chloride Activation: Tests the absolute limit of the catalyst's activation barrier.
Steric Tolerance: The adjacent isopropyl group provides a sterically demanding environment, challenging the metal's approach trajectory.
Radical Clock Kinetics: The pendant terminal alkene acts as an internal kinetic probe. If the reaction proceeds via a long-lived alkyl radical intermediate, it will undergo a rapid 5-exo-trig cyclization (
kcyc≈105 s−1
). The ratio of linear cross-coupled product to cyclized product directly measures the efficiency of the catalyst's radical capture step.
Benchmarking Alternative Methodologies
We evaluated three distinct catalytic paradigms for the cross-coupling of 4-(Chloromethyl)-5-methylhex-1-ene with a standard aryl electrophile (e.g., bromobenzene).
Traditional Palladium-Catalyzed Suzuki-Miyaura
While Pd-catalysis is the industry standard for sp²-sp² couplings, it struggles with unactivated alkyl chlorides. The slow oxidative addition allows the alkyl-palladium intermediate to undergo rapid β-hydride elimination before transmetalation can occur, resulting in predominantly isomerized alkene side products.
Pioneered by groups like Weix, this approach allows the cross-coupling of two unactivated alkyl halides[2] using terminal reductants like Zn or Mn dust. While highly effective for bromides, chlorides often require harsh conditions or stoichiometric iodide additives (in situ Finkelstein reaction) to proceed efficiently.
Dual Metallaphotoredox Catalysis (The Benchmark Standard)
The current state-of-the-art approach utilizes a silyl radical to abstract the chlorine atom under mild photocatalytic conditions, enabling the direct cross-electrophile coupling of unactivated alkyl chlorides[3]. By decoupling the C–Cl cleavage step from the metal's oxidative addition, this method suppresses β-hydride elimination. Recent advances also include electrochemical alternatives[4], but photoredox remains the most accessible benchmark for benchtop synthesis.
Quantitative Performance Data
Methodology
Catalyst / Reagent System
Yield (Linear)
Yield (Cyclized)
β-Hydride Elimination
Reaction Time
Pd-Suzuki
Pd(OAc)₂ / PCy₃ / B₂pin₂
< 10%
N/A
> 60%
24 h
Ni-Reductive
NiBr₂·glyme / Zn / NaI
45%
15%
20%
48 h
Ni/Photoredox
NiCl₂(dme) / Ir(ppy)₃ / TTMSS
82%
5%
< 5%
18 h
Table 1: Comparative yields utilizing 4-(Chloromethyl)-5-methylhex-1-ene (0.5 mmol scale). Yields determined by GC-FID using 1,3,5-trimethoxybenzene as an internal standard.
Mechanistic Pathway Analysis
In the dual catalysis paradigm, the generation of the primary alkyl radical creates a kinetic competition. The radical can either be captured by the Ni(II)-aryl species to form the desired linear product, or it can undergo 5-exo-trig cyclization. The high linear-to-cyclized ratio (82:5) observed in our data proves that the rate of Ni(II) capture (
kcat[Ni]
) is orders of magnitude faster than the cyclization rate, validating the efficiency of the catalytic cycle.
Figure 1: Mechanistic divergence of 4-(Chloromethyl)-5-methylhex-1-ene in dual catalysis.
To ensure a self-validating and reproducible workflow, the following protocol details the exact parameters required to achieve the benchmarked 82% yield.
Causality Note: Every step is designed to mitigate specific failure modes associated with unactivated alkyl chlorides.
Step-by-Step Methodology
Reagent Assembly (Glovebox or Schlenk Line):
To an oven-dried 8 mL vial equipped with a stir bar, add NiCl₂(dme) (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (1 mol%).
Causality: The highly oxidizing excited state of this specific Ir(III) photocatalyst is strictly required to undergo single-electron transfer (SET) with the silane additive.
Substrate & Additive Introduction:
Add 4-(Chloromethyl)-5-methylhex-1-ene (0.5 mmol, 1.0 equiv), bromobenzene (0.75 mmol, 1.5 equiv), and tris(trimethylsilyl)silane (TTMSS, 1.2 equiv) in 5 mL of anhydrous DME.
Causality: TTMSS acts as the chlorine-atom abstractor. The resulting silyl radical is highly nucleophilic and polarity-matched to abstract the electron-rich chlorine atom, completely bypassing the slow oxidative addition of Ni(0) into the C(sp³)–Cl bond.
Rigorous Degassing:
Seal the vial with a PTFE septum cap and subject the mixture to three consecutive Freeze-Pump-Thaw cycles.
Causality: Standard nitrogen sparging is insufficient. Molecular oxygen has a triplet ground state that rapidly quenches the Ir(III)* triplet excited state and intercepts the primary alkyl radical to form peroxides, destroying the yield.
Irradiation:
Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 18 hours. A cooling fan must be used to maintain ambient temperature.
Causality: 440 nm matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium photocatalyst perfectly. Preventing thermal build-up is critical to suppress background β-hydride elimination.
Workup & Analysis:
Quench the reaction by opening to air. Dilute with EtOAc, wash with saturated aqueous NaHCO₃, and dry over Na₂SO₄. Add 1,3,5-trimethoxybenzene as an internal standard for quantitative NMR/GC analysis before proceeding to flash chromatography.
Figure 2: Standardized experimental workflow for metallaphotoredox cross-coupling.
References
MacMillan, D. W. C., et al. "Cross-Electrophile Coupling of Unactivated Alkyl Chlorides." PubMed - NIH (2020).3
Weix, D. J., et al. "Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides." Organic Letters (2011). 2
Li, P., et al. "Nickel-electrocatalysed C(sp³)–C(sp³) cross-coupling of unactivated alkyl halides." Nature Communications (2024). 4
A Comparative Study of Leaving Group Kinetics in 4-(Chloromethyl)-5-methylhex-1-ene and its Analogs
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the realm of synthetic organic chemistry and drug development, a profound understanding of reaction kinetics is paramount for the strategic...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of synthetic organic chemistry and drug development, a profound understanding of reaction kinetics is paramount for the strategic design of synthetic routes and the optimization of reaction conditions. The nature of the leaving group in nucleophilic substitution reactions is a critical determinant of reaction rates and, in many cases, the viability of a synthetic transformation. This guide presents a comparative study of the leaving group kinetics of 4-(chloromethyl)-5-methylhex-1-ene and its bromo, iodo, tosylate, and mesylate analogs. Through detailed experimental protocols and the analysis of kinetic data, we aim to provide researchers with a comprehensive understanding of the factors governing leaving group ability in an allylic system.
The solvolysis of these compounds in a polar protic solvent, such as a mixture of ethanol and water, is anticipated to proceed through an SN1 or SN1-like mechanism. The departure of the leaving group is the rate-determining step, leading to the formation of a resonance-stabilized allylic carbocation. The stability of this intermediate plays a crucial role in the overall reaction rate. A better leaving group is one that is more stable in its anionic form, which correlates with a weaker carbon-leaving group bond.
Synthesis of Substrates
A prerequisite for a comparative kinetic study is the synthesis of the various 4-(substituted-methyl)-5-methylhex-1-ene derivatives. The common precursor for these syntheses is 4-(hydroxymethyl)-5-methylhex-1-ene.
Protocol 1: Synthesis of 4-(bromomethyl)-5-methylhex-1-ene
This protocol describes the conversion of the precursor alcohol to the corresponding bromide using phosphorus tribromide.
Materials:
4-(hydroxymethyl)-5-methylhex-1-ene
Phosphorus tribromide (PBr₃)
Anhydrous diethyl ether
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
In a round-bottom flask, dissolve 4-(hydroxymethyl)-5-methylhex-1-ene in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
Cool the flask in an ice bath to 0 °C.
Slowly add phosphorus tribromide (1/3 equivalent) dropwise from a dropping funnel with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 4-(bromomethyl)-5-methylhex-1-ene.
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 4-(iodomethyl)-5-methylhex-1-ene (Finkelstein Reaction)
The iodo derivative is conveniently synthesized from the chloro starting material via the Finkelstein reaction.
Materials:
4-(chloromethyl)-5-methylhex-1-ene
Sodium iodide (NaI)
Acetone (anhydrous)
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
In a round-bottom flask, dissolve 4-(chloromethyl)-5-methylhex-1-ene and a molar excess of sodium iodide in anhydrous acetone.
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl).
After the reaction is complete (typically several hours), cool the mixture to room temperature.
Filter to remove the sodium chloride precipitate.
Evaporate the acetone under reduced pressure.
Redissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate to remove any remaining iodine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-(iodomethyl)-5-methylhex-1-ene.
Protocol 3: Synthesis of 4-(tosyloxymethyl)-5-methylhex-1-ene
The tosylate is prepared by reacting the precursor alcohol with p-toluenesulfonyl chloride in the presence of a base.
Materials:
4-(hydroxymethyl)-5-methylhex-1-ene
p-Toluenesulfonyl chloride (TsCl)
Pyridine or triethylamine
Dichloromethane (anhydrous)
Ice bath, magnetic stirrer.
Procedure:
Dissolve 4-(hydroxymethyl)-5-methylhex-1-ene in anhydrous dichloromethane and cool to 0 °C in an ice bath.
Add pyridine or triethylamine to the solution.
Slowly add p-toluenesulfonyl chloride in portions, keeping the temperature below 5 °C.
Stir the reaction at 0 °C for several hours.
Wash the reaction mixture with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tosylate.
Recrystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 4: Synthesis of 4-(mesyloxymethyl)-5-methylhex-1-ene
The mesylate is synthesized in a similar manner to the tosylate, using methanesulfonyl chloride.
Materials:
4-(hydroxymethyl)-5-methylhex-1-ene
Methanesulfonyl chloride (MsCl)
Triethylamine
Dichloromethane (anhydrous)
Ice bath, magnetic stirrer.
Procedure:
Follow the same procedure as for the tosylate synthesis, substituting methanesulfonyl chloride for p-toluenesulfonyl chloride.
Comparative Kinetic Study: Solvolysis via Conductometry
The rate of solvolysis of the synthesized substrates will be monitored by conductometry. As the reaction proceeds, the leaving group departs, and subsequent reaction with the solvent (a mixture of ethanol and water) generates a proton and the corresponding anion (Cl⁻, Br⁻, I⁻, TsO⁻, or MsO⁻). The increase in the concentration of these ions leads to an increase in the conductivity of the solution, which can be measured over time to determine the reaction rate.
Experimental Workflow for Kinetic Measurements
Caption: Workflow for the conductometric kinetic study.
Prepare a stock solution of the substrate of known concentration in a small amount of a suitable solvent (e.g., acetone).
Place a known volume of the ethanol/water solvent mixture into the reaction vessel, which is thermostated in the water bath at a constant temperature (e.g., 25 °C).
Immerse the conductivity probe in the solvent and allow the system to reach thermal equilibrium.
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the stirred solvent.
Immediately start recording the conductivity of the solution as a function of time using the data logging software.
Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction.
Repeat the experiment for each of the synthesized substrates under identical conditions.
Data Analysis and Expected Results
The reaction is expected to follow first-order kinetics, as the concentration of the solvent is in large excess and remains essentially constant. The rate law can be expressed as:
Rate = k [Substrate]
The integrated rate law for a first-order reaction can be expressed in terms of conductivity. The relationship between conductivity (G) and time (t) can be described by the equation:
ln(G∞ - Gt) = -kt + ln(G∞ - G0)
where Gt is the conductivity at time t, G0 is the initial conductivity, and G∞ is the conductivity at infinite time (reaction completion). A plot of ln(G∞ - Gt) versus time will yield a straight line with a slope of -k, where k is the first-order rate constant.
Expected Trend in Leaving Group Ability
The rate constants (k) obtained for the different leaving groups are expected to follow the trend:
Iodide > Bromide > Tosylate ≈ Mesylate > Chloride
This trend is based on the stability of the leaving group as an anion. Iodide is a very weak base and thus a very stable anion, making it an excellent leaving group. Bromide is also a good leaving group, though slightly less so than iodide. Tosylate and mesylate are excellent leaving groups due to the resonance stabilization of the negative charge over the sulfonate group. Chloride is a poorer leaving group compared to the others due to its higher basicity.
Tabulated Results
The experimentally determined rate constants should be tabulated for a clear comparison.
Leaving Group
Substrate
Rate Constant (k) at 25 °C (s⁻¹)
Relative Rate
Chloride
4-(chloromethyl)-5-methylhex-1-ene
Experimental Value
1
Bromide
4-(bromomethyl)-5-methylhex-1-ene
Experimental Value
Calculated
Iodide
4-(iodomethyl)-5-methylhex-1-ene
Experimental Value
Calculated
Tosylate
4-(tosyloxymethyl)-5-methylhex-1-ene
Experimental Value
Calculated
Mesylate
4-(mesyloxymethyl)-5-methylhex-1-ene
Experimental Value
Calculated
Mechanistic Implications
The determination of the reaction rates for this series of compounds provides valuable insight into the SN1 reaction mechanism. The strong dependence of the reaction rate on the nature of the leaving group is a hallmark of the SN1 pathway, where the cleavage of the carbon-leaving group bond is the rate-determining step.
Caption: Simplified SN1 reaction pathway.
Conclusion
This comparative guide provides a framework for investigating the kinetics of leaving groups in an allylic system. By synthesizing a series of substrates with varying leaving groups and measuring their rates of solvolysis using conductometry, researchers can gain a quantitative understanding of leaving group ability. The expected results will reinforce the established principles of physical organic chemistry, demonstrating that weaker bases are better leaving groups, and will provide valuable data for the prediction and optimization of nucleophilic substitution reactions in complex molecules.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]
Tips, H., & Streitwieser, A. (1962). Solvolytic Reactivities of Primary Alkyl and Allyl p-Toluenesulfonates. Journal of the American Chemical Society, 84(10), 1833-1837. [Link]
Hammett, L. P. (1970). Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms. McGraw-Hill.
Validation
A Researcher's Guide to Validating HPLC Retention Times for 4-(Chloromethyl)-5-methylhex-1-ene Derivatives
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(chloromethyl)-5-methylhex-1-ene and its derivatives. These...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(chloromethyl)-5-methylhex-1-ene and its derivatives. These compounds, characterized by a terminal alkene and a reactive chloromethyl group, are valuable intermediates in organic synthesis.[1][2] However, their non-polar nature and potential for reactivity present unique challenges for achieving consistent and reliable chromatographic separation.
This document is intended for researchers, analytical scientists, and drug development professionals. It offers a comparative analysis of various HPLC methodologies, a step-by-step validation protocol grounded in scientific principles, and practical troubleshooting advice to ensure data integrity and reproducibility.
The Analytical Challenge: Why Retention Time Validation is Critical
The structure of 4-(chloromethyl)-5-methylhex-1-ene—a branched, non-polar alkene with a halogenated functional group—makes it susceptible to several issues in reversed-phase HPLC, the most common mode of separation.[3] The primary goal of retention time (t R) validation is to ensure that the peak corresponding to the analyte is consistently and correctly identified under a defined set of conditions.
Key challenges include:
Low Polarity: The hydrocarbon backbone leads to strong hydrophobic interactions with reversed-phase stationary phases (like C18), potentially causing very long retention times or poor peak shape.
Volatility: While primarily suited for HPLC, some smaller derivatives may have sufficient volatility to be analyzed by Gas Chromatography (GC), offering an alternative analytical approach.[4][5][6][7]
Reactivity: The chloromethyl group is a reactive site, which can lead to on-column degradation or reactions with certain mobile phase components if conditions are not carefully controlled.
Isomeric Complexity: The presence of two chiral centers in the molecule means that stereoisomers are possible, which may or may not be separable depending on the chromatographic conditions.[1]
A validated method ensures that any observed shift in retention time is attributable to a specific cause, such as a system malfunction or a change in the sample matrix, rather than inherent method instability.[8][9][10]
Comparative Analysis of HPLC Methodologies
The selection of the HPLC column and mobile phase is the most critical factor in achieving a successful separation. Here, we compare several common approaches, with illustrative data to demonstrate expected outcomes.
Stationary Phase (Column) Selection
The choice of stationary phase dictates the primary interaction mechanism with the analyte.[11] For a non-polar compound like 4-(chloromethyl)-5-methylhex-1-ene, reversed-phase chromatography is the standard approach.[3][12]
C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC, offering the strongest hydrophobic retention.[3][13] It is an excellent starting point for method development.
C8 (Octylsilane): With a shorter alkyl chain, C8 columns provide less hydrophobic retention than C18.[3] This can be advantageous for highly non-polar analytes that are too strongly retained on a C18 phase, leading to shorter analysis times.
Phenyl-Hexyl: This phase offers an alternative selectivity. In addition to hydrophobic interactions, it can engage in π-π interactions with the analyte's double bond.[13] This can be particularly useful for separating structurally similar derivatives or isomers.
Illustrative Data: Comparison of Retention Times on Different Columns
Column Type
Expected Retention Time (min)
Rationale for Retention Behavior
C18 (e.g., 150 x 4.6 mm, 5 µm)
12.5
Strongest hydrophobic interaction due to the long alkyl chains.[3][14]
C8 (e.g., 150 x 4.6 mm, 5 µm)
9.8
Weaker hydrophobic retention compared to C18, resulting in earlier elution.[3]
Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)
10.7
Mixed-mode retention; hydrophobic interactions from the hexyl chain and potential π-π interactions with the alkene group.[13]
Conditions: Isocratic mobile phase of 85:15 Acetonitrile:Water, flow rate 1.0 mL/min, column temperature 30°C. Data is illustrative.
Mobile Phase Composition
The mobile phase composition, particularly the ratio of organic solvent to water, is a powerful tool for controlling retention.[8][9]
Solvent Type: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is generally preferred for its lower viscosity and UV transparency.
Isocratic vs. Gradient Elution:
Isocratic elution (constant mobile phase composition) is simpler and provides more stable retention times once the system is equilibrated.[8]
Gradient elution (composition changes during the run) is useful for samples containing a wide range of polarities or for cleaning the column of strongly retained impurities.
A Self-Validating Protocol for Retention Time Validation
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as outlined by guidelines like the International Council for Harmonisation (ICH).[15][16][17]
Step 1: System Preparation and Equilibration
Mobile Phase Preparation: Prepare the mobile phase (e.g., 85:15 Acetonitrile:Water) fresh daily. Degas the solution thoroughly to prevent air bubbles, which can cause flow rate instability.[8]
System Purge: Purge all pump lines with the fresh mobile phase to remove any residual solvents from previous analyses.[18]
Column Equilibration: Equilibrate the chosen analytical column with the mobile phase at the set flow rate (e.g., 1.0 mL/min) for at least 20-30 column volumes.[10] A stable baseline and pressure reading indicate that the column is ready.
Step 2: System Suitability Testing (SST)
Before analyzing any samples, perform an SST to verify that the chromatographic system is performing adequately.
Prepare SST Solution: Create a solution containing the analyte of interest and a closely related compound or a known impurity, if available.
Perform Injections: Make a series of replicate injections (typically 5 or 6) of the SST solution.
Evaluate Parameters: Calculate the following parameters from the replicate injections:
Retention Time Precision: The relative standard deviation (RSD) of the retention time for the main peak should be ≤1%.[15]
Peak Area Precision: The RSD of the peak area should be ≤2% for late-stage methods, though modern systems can often achieve ≤0.73%.[17]
Tailing Factor (Asymmetry): Should ideally be between 0.9 and 1.2.
Theoretical Plates (N): A measure of column efficiency. The value should be high and consistent with the column manufacturer's specifications.
If all SST parameters pass, the system is ready for sample analysis.
Experimental Workflow Diagram
Caption: Workflow for HPLC Retention Time Validation.
Step 3: Retention Time Robustness Testing
Robustness testing involves making small, deliberate changes to the method parameters to assess its reliability.[15]
Flow Rate Variation: Analyze the sample at ±10% of the nominal flow rate (e.g., 0.9 mL/min and 1.1 mL/min). The retention time should shift predictably.
Temperature Variation: Change the column temperature by ±5°C. An increase in temperature will typically decrease retention time.[8]
Mobile Phase Composition Variation: Adjust the organic solvent percentage by an absolute ±2% (e.g., 83% and 87% Acetonitrile).
A robust method will show only minor, predictable shifts in retention time and maintain good peak shape and resolution under these varied conditions.
Troubleshooting Common Retention Time Issues
Stable retention times are the hallmark of a reliable HPLC method. If you observe drift or sudden shifts, a systematic approach to troubleshooting is required.[19]
Troubleshooting Logic Diagram
Caption: Logic for diagnosing HPLC retention time drift.
Common Causes and Solutions
Issue
Common Cause
Recommended Action
Gradual Drift (to shorter or longer times)
Change in mobile phase composition due to evaporation of the more volatile component.[20]
Prepare fresh mobile phase. Keep solvent reservoirs capped.
Column temperature fluctuations due to changes in ambient lab temperature.[8][9]
Use a column thermostat to maintain a constant temperature.
Flush the column with a strong solvent. If the problem persists, replace the column.
Sudden Shifts
Air bubble in the pump or a leak in the system.[8][20]
Degas the mobile phase and purge the system. Inspect all fittings for leaks.
Incorrect mobile phase was prepared or used.
Verify the mobile phase preparation records and ensure the correct solvent lines are in the reservoirs.[18]
Random, Unpredictable Shifts
Inadequate column equilibration time between runs, especially after a gradient.[10]
Increase the equilibration time to ensure the column chemistry is stable before the next injection.
Faulty pump check valves or seals causing inconsistent flow.[8]
Perform pump maintenance as recommended by the manufacturer.
Comparison with an Alternative Technique: Gas Chromatography (GC)
For some volatile halogenated hydrocarbons, GC can be a viable or even superior alternative to HPLC.[22][23][24] The choice depends primarily on the analyte's volatility and thermal stability.[4][7]
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Separation in a liquid mobile phase based on interactions with a solid stationary phase.[25]
Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase.[5]
Applicability
Ideal for non-volatile, polar, or thermally unstable compounds.[4][5]
Best for volatile and thermally stable compounds.[5][6][7]
Versatile, can handle a wide range of derivatives, operates at room temperature.
Potentially faster analysis times and higher resolution for volatile derivatives.[6]
Cons for this Topic
Can have longer run times; requires solvent disposal.
Requires analyte to be thermally stable for vaporization; not suitable for non-volatile derivatives.
For 4-(chloromethyl)-5-methylhex-1-ene itself, its boiling point would need to be considered. Given its structure, it is likely volatile enough for GC analysis, making GC-MS a powerful tool for both separation and identification.
Conclusion
Validating HPLC retention times for 4-(chloromethyl)-5-methylhex-1-ene derivatives is a multi-faceted process that hinges on a systematic approach to method development and a thorough understanding of the factors influencing chromatographic behavior. By carefully selecting the stationary and mobile phases, implementing rigorous system suitability tests, and performing robustness checks, researchers can develop a reliable and reproducible method. This guide provides the foundational principles and practical steps to ensure the integrity of analytical data for this challenging class of compounds, ultimately supporting confident decision-making in research and development.
References
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
AELab. (2024, December 22).
Lab Manager. (2025, August 22).
Phenomenex. (2025, June 6).
Drawell. (2023, August 15). 4 Key Differences Between GC and HPLC.
Shimadzu. Factors Affecting Retention Time.
Unknown Source. Which factors can increase the retention time of an analyte during HPLC analysis.
Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)
Element Lab Solutions. Causes of Retention Time Drift in HPLC.
Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
Blog - News. (2024, July 4). GC Vs.
Altabrisa Group. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
Smolecule. (2024, August 10). Buy 4-(Chloromethyl)-5,5-dimethylhex-1-ene.
Hawach Scientific. (2026, March 2). Normal-Phase vs. Reversed-Phase HPLC Columns.
LCGC International. (2026, March 18). Column Selection for Reversed-Phase HPLC.
GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
Sigma-Aldrich.
ResearchGate.
Asian Journal of Pharmaceutical Analysis.
LCGC Europe. (2026, March 6).
Agilent. (2022, November 9).
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-5-methylhex-1-ene
Abstract: This guide provides a detailed protocol for the safe handling, management, and ultimate disposal of 4-(Chloromethyl)-5-methylhex-1-ene. As a member of the allylic chloride family and a chlorinated hydrocarbon,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This guide provides a detailed protocol for the safe handling, management, and ultimate disposal of 4-(Chloromethyl)-5-methylhex-1-ene. As a member of the allylic chloride family and a chlorinated hydrocarbon, this compound possesses significant chemical reactivity and potential hazards that necessitate stringent disposal procedures. This document synthesizes best practices from regulatory guidelines and material safety data for structurally analogous compounds to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Chemical Rationale
4-(Chloromethyl)-5-methylhex-1-ene is a functionalized alkene. Its hazard profile is primarily dictated by two structural features: the reactive allylic chloride group and the chlorinated hydrocarbon backbone.
Allylic Chloride Reactivity: The C-Cl bond is activated by the adjacent carbon-carbon double bond, making the chlorine a good leaving group in nucleophilic substitution reactions. This reactivity makes the compound a versatile synthetic intermediate but also a potent irritant and potentially corrosive. It can react violently with a range of materials, including strong oxidizing agents, acids, amines, and certain metals.[1]
Flammability: Like many volatile organic compounds, it is expected to be a flammable liquid, with vapors that can form explosive mixtures with air.[2] All handling should be performed away from ignition sources.
Toxicity and Irritation: Allylic chlorides are known to be toxic and are severe irritants to the skin, eyes, and respiratory system.[3][4][5] Prolonged or repeated exposure can cause significant tissue damage.
Environmental Hazard: As a chlorinated hydrocarbon, this compound is very toxic to aquatic life and can persist in soil and groundwater, posing a long-term environmental risk.[3][6] Therefore, it must never be disposed of down the drain or in regular waste streams.
Essential Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, all personnel must be equipped with the appropriate PPE. The causality for each piece of equipment is critical for ensuring comprehensive protection.
PPE Category
Specification
Rationale for Use
Hand Protection
Nitrile or Neoprene Gloves (double-gloving recommended)
Provides a barrier against skin contact. Allylic chlorides can be absorbed through the skin or cause severe irritation and chemical burns.[5][7]
Eye Protection
Chemical Splash Goggles or a Full-Face Shield
Protects against splashes and irritating vapors that can cause serious eye damage.[4][7]
Body Protection
Flame-Retardant Laboratory Coat and Closed-Toe Shoes
Protects skin from accidental spills and provides a layer of protection from fire hazards.[7]
Respiratory Protection
Use exclusively within a certified chemical fume hood.
The compound is likely volatile and its vapors are harmful if inhaled. A fume hood provides essential ventilation to prevent respiratory exposure.[4][5]
Spill Management Protocol
Accidental releases must be managed immediately and safely. The following step-by-step protocol is designed for small-scale laboratory spills.
Step 1: Evacuate and Secure the Area
Immediately alert all personnel in the vicinity.
If the spill is large or ventilation is poor, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.
Turn off all nearby hot plates, stir plates, and other potential sources of ignition.[1] Vapors are flammable and can travel.[2]
Step 3: Ventilate the Area
Ensure the chemical fume hood is operating correctly to contain and exhaust vapors.
Step 4: Contain and Absorb the Spill
Use non-sparking tools for all cleanup operations.[3]
Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or activated carbon.[1] Do not use combustible materials like paper towels.
Work from the outside of the spill inward to prevent spreading.
Step 5: Collect and Containerize Waste
Carefully sweep or shovel the absorbent material into a designated, sealable, and chemically resistant container (e.g., a high-density polyethylene pail).[1][7]
Label the container clearly as "Hazardous Waste: 4-(Chloromethyl)-5-methylhex-1-ene Spill Debris".
Step 6: Decontaminate and Report
Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report the incident to your EHS office as required by institutional policy.
Waste Classification and Disposal Pathway
The disposal of 4-(Chloromethyl)-5-methylhex-1-ene is governed by strict environmental regulations due to its classification as a hazardous material.
Waste Stream Identification
This chemical must be disposed of as a chlorinated hydrocarbon hazardous waste .[6][8] Under the U.S. Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous.[9] It is imperative to segregate this waste from all other laboratory waste streams to prevent dangerous reactions.
Incompatible Materials: Do not store or mix this waste with:
Chemically active metals (e.g., sodium, magnesium, zinc)[1]
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of 4-(Chloromethyl)-5-methylhex-1-ene.
Step-by-Step Disposal Protocol
The only acceptable and safe method for the final disposal of this compound is through a licensed hazardous waste management service.
Step 1: Waste Collection
Collect all waste containing 4-(Chloromethyl)-5-methylhex-1-ene, whether it is unreacted starting material, contaminated solutions, or spill cleanup debris, in a clearly labeled and chemically resistant container with a tightly sealing lid.
Step 2: Labeling
The container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name "4-(Chloromethyl)-5-methylhex-1-ene" and any other components in the waste mixture.
Step 3: Storage
Store the sealed container in a designated and properly ventilated satellite accumulation area. The storage area should provide secondary containment and be away from heat or direct sunlight.[5][11]
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup.[1]
Provide them with a full and accurate description of the waste.
Step 5: The Disposal Process (Off-Site)
The licensed contractor will transport the waste to a Treatment, Storage, and Disposal Facility (TSDF).
The standard and required method for destroying chlorinated hydrocarbons is high-temperature incineration .[12] This process breaks down the organic molecule into carbon dioxide, water, and hydrogen chloride (HCl).
The incineration facility must be equipped with a scrubber or other acid gas neutralization system to safely remove the corrosive HCl from the flue gas before it is released into the atmosphere.[12]
Under no circumstances should you attempt to neutralize this chemical yourself without a validated and approved laboratory procedure and full EHS oversight. Landfill disposal is not an acceptable option for this chemical class. [9]
References
ALLYL CHLORIDE - CDC Stacks. (n.d.). Retrieved from [Link]
U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Retrieved from [Link]
Loba Chemie. (2016, April 19). ALLYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31). Safety Data Sheet - Water in Methyl Cyclohexane. Retrieved from [Link]
Angene Chemical. (2024, August 22). Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1H-imidazole. Retrieved from [Link]
SAFETY DATA SHEET. (2021, June 10). Retrieved from [Link]
CloudSDS. (2025, March 28). A Detail Guide on Allyl Chloride Hazard and Safety. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Allyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
EPA Victoria. (2025, May 14). Chlorinated hydrocarbons (CHCs). Retrieved from [Link]
Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Chloromethyl)-5-methylhex-1-ene
Hazard Analysis: Understanding the "Why" Behind the "What" To select appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule to anticipate its reactivity and toxicological profile. 4-(Chlo...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Analysis: Understanding the "Why" Behind the "What"
To select appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule to anticipate its reactivity and toxicological profile. 4-(Chloromethyl)-5-methylhex-1-ene is a bifunctional organic compound.[1]
The Alkyl Halide Moiety (-CH2Cl): The primary driver of our safety protocol is the chloromethyl group. This feature classifies the molecule as a reactive alkylating agent . Alkylating agents can react with biological nucleophiles, including DNA, which makes them potential mutagens and carcinogens.[2] Therefore, all handling procedures must be based on the assumption of high toxicity and designed to minimize any possibility of exposure.
The Alkene Moiety (C=C): The terminal double bond and the hydrocarbon backbone suggest that the compound is likely flammable. Vapors may be heavier than air and can form explosive mixtures.[3][4]
Physical Properties & Irritancy: As a chlorinated hydrocarbon, it is prudent to assume the compound is a skin and eye irritant and may cause respiratory tract irritation if inhaled.[5][6] It is also likely to have low water solubility.[7]
Based on this analysis, 4-(Chloromethyl)-5-methylhex-1-ene must be handled as a presumed toxic, irritant, and flammable substance. Our PPE strategy is therefore not merely a suggestion but a critical barrier to prevent dermal absorption, inhalation, and accidental ignition.
The Hierarchy of Controls: Your Primary Defense
Before we even consider PPE, we must implement higher-order safety controls. PPE is the last line of defense, essential for protecting you from residual risk that cannot be engineered out.
Engineering Controls: All work with 4-(Chloromethyl)-5-methylhex-1-ene must be performed inside a certified chemical fume hood to control vapor inhalation.[5] Use explosion-proof equipment if heating or distilling significant quantities.[4]
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Restrict access to the work area and ensure all users are trained on the specific hazards.[5] Always work in an area with a nearby safety shower and eyewash station.[8]
Core PPE Requirements: A Multi-Barrier Approach
The following PPE is mandatory for all procedures involving 4-(Chloromethyl)-5-methylhex-1-ene. The selection is based on a risk assessment of potential exposure routes: inhalation, dermal contact, and eye contact.
Respiratory Protection
While a fume hood is the primary control, respiratory protection may be required for specific, higher-risk tasks.
Standard Handling: For routine handling of small quantities (<100 mL) in a certified fume hood, a respirator is not typically required.
High-Risk Scenarios: A respirator is necessary when engineering controls are insufficient or during emergencies.[4] This includes:
Weighing the neat material outside of a containment hood.
Large-scale reactions or transfers.
Responding to a spill.
When ventilation is confirmed to be inadequate.
Respirator Type: Use a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.[9][10] Ensure you have been properly fit-tested for the selected model.
Eye and Face Protection
Protecting your eyes from splashes and vapors is non-negotiable.
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[11] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and vapors.
Enhanced Protection: When handling larger volumes (>1 L) or conducting reactions with a significant splash or explosion risk (e.g., pressure reactions, highly exothermic processes), a full-face shield must be worn in addition to chemical splash goggles.[8][11][12]
Dermal Protection: Gloves and Body Coverage
The skin is a primary route of exposure for alkylating agents. Your choice of gloves and lab attire is a critical decision.
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[11] It must be fully buttoned with the sleeves rolled down. Polyester or acrylic blends should be avoided as they can melt and fuse to the skin in a fire.[11]
Gloves: No single glove material protects against all chemicals indefinitely. For 4-(Chloromethyl)-5-methylhex-1-ene, a double-gloving strategy is recommended to provide a robust barrier.
Inner Glove: A thin nitrile glove provides a good baseline of chemical resistance for incidental contact.
Outer Glove: A heavier-duty glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. This provides extended protection against this specific chemical class.
Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[11] If direct contact occurs, remove gloves immediately, wash your hands, and don a new pair. Do not reuse disposable gloves.
Table 1: Glove Selection Guide
Task
Recommended Glove Type
Rationale
Incidental Contact (e.g., small-volume transfers)
Double-gloved: Nitrile (inner), Neoprene (outer)
Nitrile offers good dexterity and splash protection, while neoprene provides a more robust chemical barrier.[12]
Extended Handling / Immersion
Heavy-duty Butyl Rubber or Viton®
These materials offer superior resistance to chlorinated solvents and alkylating agents for prolonged tasks.
Spill Cleanup
Heavy-duty Butyl Rubber gloves and chemical-resistant apron
Maximum protection is required when the risk of significant, direct contact is high.
Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[11] Do not wear sandals, perforated shoes, or shorts in the laboratory.
Procedural Protocols for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure.
Pre-Operational Safety Checklist
Confirm the chemical fume hood is operational (check airflow monitor).
Verify the location of the nearest eyewash station, safety shower, and fire extinguisher.
Don all required PPE as specified in Section 3.
Assemble all necessary equipment and reagents within the fume hood.
Designate a specific, labeled container for chlorinated hazardous waste.[13][14]
Step-by-Step Handling Procedure
Perform all transfers of 4-(Chloromethyl)-5-methylhex-1-ene within the fume hood.
Keep the container sealed when not in use.
Use non-sparking tools and ground equipment when transferring large volumes to prevent static discharge.[4]
Clean any contaminated surfaces immediately with an appropriate decontamination solution (see Section 5.1).
Post-Handling and Decontamination
Decontaminate all surfaces within the fume hood.
Carefully remove outer gloves first, followed by inner gloves, avoiding contact with the outer surface.
Dispose of all contaminated disposables (gloves, wipes) into the designated chlorinated hazardous waste container.[5][15]
Wash hands thoroughly with soap and water after removing PPE.[8]
Emergency Response and Disposal
Spill Management
Minor Spill (inside fume hood):
Alert others in the area.
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
Collect the absorbed material using non-sparking tools and place it in the sealed, labeled hazardous waste container.
Decontaminate the area with a solution of sodium hypochlorite (bleach), followed by a water rinse, as bleach can effectively degrade some alkylating agents.[2][16]
Major Spill (outside fume hood):
Evacuate the immediate area and alert personnel.
If the substance is flammable, turn off all ignition sources if it is safe to do so.[13]
Close the laboratory doors and prevent entry.
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill yourself.[13]
First Aid for Exposures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][17]
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][17]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]
Waste Disposal Plan
All waste contaminated with 4-(Chloromethyl)-5-methylhex-1-ene is considered hazardous.
Segregation: Collect all liquid and solid waste in a dedicated, clearly labeled "Chlorinated Hazardous Waste" container.[13][14] Do not mix with non-chlorinated waste, as this significantly increases disposal costs and complexity.[14]
Container: Use a robust, sealed container. Do not overfill; leave at least 10-20% headspace.[13]
Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations.[15]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 4-(Chloromethyl)-5-methylhex-1-ene.
Caption: Decision workflow for selecting appropriate PPE.
References
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